APcK110

Catalog No.
S548346
CAS No.
M.F
C20H16FN3O2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APcK110

Product Name

APcK110

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C20H16FN3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)

InChI Key

CAMGZGMEPKFVMF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

solubility

Soluble in DMSO, not in water

Synonyms

APcK110; APcK 110; APcK-110.

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

The exact mass of the compound 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is 349.12265 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Characterization of APC K1310D

Author: Smolecule Technical Support Team. Date: February 2026

APC K1310D is a missense variant located on chromosome 5 in the APC gene. The following table summarizes its key molecular identifiers based on the RefSeq database (Genome Build GRCh38/hg38) [1].

Attribute Details
Gene APC (Adenomatous Polyposis Coli)
Variant Type Missense
gDNA Change chr5:g.112839522_112839524delAAGinsGAC
cDNA Change c.3928_3930delAAGinsGAC
Protein Change p.Lys1310Asp (K1310D)
Protein Effect Unknown [1]

This variant lies within a protein region responsible for downregulation via ubiquitination. However, as of the latest data (May 2025), the K1310D variant has not been functionally characterized in the scientific literature, and its concrete effect on APC protein function remains unknown [1].

Technical Guide for Researchers

APC Protein Function and Experimental Context

The APC protein is a critical tumor suppressor and a core component of the β-catenin destruction complex. Its main function is to target β-catenin for proteasomal degradation, thereby negatively regulating the Wnt signaling pathway. Truncating mutations in APC are a hallmark of most colorectal cancers (CRC) [2].

  • Regulation of GSK-3 Activity: APC directly enhances the activity of Glycogen Synthase Kinase-3β (GSK-3β). Wnt signaling activation rapidly induces the dissociation of APC from the Axin/GSK-3 complex, which reduces GSK-3 activity and leads to β-catenin stabilization [3] [4].
  • Domain Architecture: The K1310D variant is situated in a region critical for ubiquitination. Common cancer-driving mutations in APC are typically truncating and cluster in the central part of the protein, affecting the 15- and 20-amino acid repeats and SAMP repeats that are essential for binding β-catenin and Axin, respectively [2].

The diagram below illustrates the role of wild-type APC in the Wnt signaling pathway and the potential implications of the K1310D variant's location.

G cluster_1 Wnt OFF (Default State) cluster_2 K1310D Variant Context APC APC Protein GSK3 GSK-3β APC->GSK3 Enhances BCAT β-catenin APC->BCAT  Targets for phosphorylation GSK3->BCAT  Targets for phosphorylation Axin Axin Axin->BCAT  Targets for phosphorylation Deg Degradation BCAT->Deg Ubiquitin-mediated degradation MutRegion K1310D lies in a region involved in ubiquitination Unknown Functional Effect is UNKNOWN MutRegion->Unknown Literature Not characterized in literature (PubMed, May 2025) Unknown->Literature

Experimental Evidence & Clinical Relevance

The search results indicate a significant gap in knowledge regarding this specific variant.

  • Evidence Status: The CKB classifies the evidence for this variant as "unknown" due to the lack of direct characterization in published studies [1].
  • Therapeutic Landscape: No targeted therapies or associated drug resistance data are linked to the APC K1310D variant. Current therapeutic strategies for APC-mutant cancers are focused on inhibiting Wnt signaling downstream of APC, though these are largely in development [2].

Suggested Research Workflow

To functionally characterize the APC K1310D variant, the following experimental approach is recommended:

  • In Vitro Functional Assays:

    • Transfert expression vectors encoding wild-type APC and the APC K1310D mutant into colorectal cancer cell lines with endogenous APC loss (e.g., SW480, HCT116) [3].
    • Assess the variant's functional impact by measuring β-catenin protein levels (western blot) and Top/Fop-flash reporter assays for Wnt/β-catenin pathway activity [2].
    • Investigate the specific ubiquitination role of this region through co-immunoprecipitation followed by ubiquitination assays [1].
  • Protein Interaction Studies:

    • Perform co-immunoprecipitation (Co-IP) experiments to determine if the K1310D mutation disrupts the binding of APC to its key partners, such as Axin, or components of the ubiquitin-proteasome system [3].
    • Detailed Co-IP protocol from the literature involves lysing cells (e.g., HEK293T) in a buffer with Tris, NaCl, Triton X-100, and protease/phosphatase inhibitors. Incubate lysates with anti-APC or control IgG antibodies, followed by Protein G-agarose bead pull-down and western blot analysis for interacting proteins [3].
  • Cell Phenotyping:

    • Evaluate the phenotypic consequences by conducting assays for cell proliferation, cell cycle progression, and colony formation in soft agar to determine if the variant has transforming potential [2].

References

Mechanism of the Adenomatous Polyposis Coli (APC) Protein

Author: Smolecule Technical Support Team. Date: February 2026

The Adenomatous Polyposis Coli (APC) protein is a critical tumor suppressor and a key negative regulator of the Wnt signaling pathway. Its primary mechanism of action involves forming a "destruction complex" to control the cellular levels of the transcriptional co-activator β-catenin [1] [2].

Core Mechanism: The β-Catenin Destruction Complex

In the absence of a Wnt signal, APC works with other proteins to form a destruction complex that targets β-catenin for degradation. The table below outlines the core components and their functions.

Component Role in the Destruction Complex
APC Scaffold protein; enhances GSK3 activity; recruits β-catenin via its 15- and 20-amino acid repeats; contains SAMP repeats for Axin binding [1] [2].
Axin Central scaffold; polymerizes to form the complex's backbone; binds β-catenin, APC, GSK3, and CK1 [2].
GSK3 Constitutively active kinase; phosphorylates β-catenin (primed by CK1), creating a degradation signal [1].
CK1 Kinase; performs the initial "priming" phosphorylation of β-catenin [2].
β-Catenin Key signaling molecule; when phosphorylated by the complex, is targeted for ubiquitination and proteasomal degradation [1] [2].

This complex facilitates the sequential phosphorylation of β-catenin by CK1 and GSK3. The phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitylation and subsequent degradation by the proteasome. This process keeps cytoplasmic and nuclear β-catenin levels low, ensuring Wnt target genes remain silenced [1] [2].

APC's Dual Regulatory Roles

Recent research has revealed that APC's function is more dynamic than simply being a static scaffold. It plays two essential, GSK3-regulated roles to make the destruction complex highly efficient [2]:

Role Mechanistic Description Key Domains/Motifs
1. Promotes Efficient Complex Assembly Acts as a "catalyst" for Axin multimerization, facilitating the rapid assembly and disassembly of the destruction complex. This increases the throughput of β-catenin processing [2]. SAMP repeats (bind Axin's RGS domain); Armadillo repeats [2].
2. Regulates Phospho-β-Catenin Handoff A dynamic, GSK3-regulated interaction is critical for transferring phosphorylated β-catenin to the downstream degradation machinery. Disruption is a key oncogenic event [2]. 20-amino acid repeat 2 (R2); Motif B [2].

Consequences of APC Dysfunction

Somatic mutations in the APC gene are the initiating event in approximately 80% of colorectal cancers. Most cancer-associated mutations are truncations that delete the Axin-binding SAMP repeats and the R2 and B motifs.

  • Impaired Complex Function: Truncated APC cannot properly enhance GSK3 activity or facilitate the efficient handoff of phosphorylated β-catenin [1] [2].
  • β-Catenin Stabilization: The destruction complex is crippled, leading to the accumulation of non-phosphorylated β-catenin in the cytoplasm [1].
  • Activation of Oncogenic Transcription: Stabilized β-catenin translocates to the nucleus, forms a complex with TCF/LEF transcription factors, and drives the expression of pro-proliferation genes like c-MYC and CYCLIN D1, leading to tumorigenesis [1].

The following diagram illustrates the Wnt signaling pathway and the critical role of the APC-containing destruction complex.

G cluster_off Normal State (No Signal) cluster_on Normal Wnt Signaling cluster_mut Disease State (APC Mutated) Wnt Wnt OFF DestructionComplex Destruction Complex (APC, Axin, GSK3, CK1) Wnt->DestructionComplex No ligand BetaCatDest β-Catenin (Degraded) DestructionComplex->BetaCatDest Phosphorylation & Ubiquitination TCFinactive TCF (Inactive) NoProliferation Target Genes SILENCED TCFinactive->NoProliferation WntOn Wnt ON ComplexInhibited Destruction Complex (Inhibited) WntOn->ComplexInhibited Ligand binds receptor BetaCatStable β-Catenin (Stabilized) ComplexInhibited->BetaCatStable Degradation blocked TCFactive β-Catenin/TCF (Active Complex) BetaCatStable->TCFactive Proliferation Target Genes ACTIVATED (e.g., c-MYC) TCFactive->Proliferation Transcription APCmutation APC Mutation (e.g., Truncation) ComplexDisabled Destruction Complex (Disabled) APCmutation->ComplexDisabled Loss of function BetaCatAccumulate β-Catenin (Accumulates) ComplexDisabled->BetaCatAccumulate Constitutive stabilization TCFactive2 β-Catenin/TCF (Active Complex) BetaCatAccumulate->TCFactive2 Tumorigenesis Uncontrolled Growth (CANCER) TCFactive2->Tumorigenesis Constitutive transcription

The Wnt/β-Catenin signaling pathway in normal and APC-mutated states.

Experimental Protocol: Key Methodologies

To empirically study APC's mechanism, the following experimental approaches, derived from the search results, are commonly used [1]:

Co-Immunoprecipitation (Co-IP) to Analyze APC-Axin Interaction

Objective: To assess the protein-protein interactions within the destruction complex, particularly under Wnt stimulation.

  • Cell Lysis: Lyse cells (e.g., HEK293) in a non-denaturing buffer (e.g., 20 mM Tris pH 7.5, 140 mM NaCl, 1% Triton X-100) containing protease and phosphatase inhibitors.
  • Antibody Incubation: Incubate the cell lysate with an antibody specific to Axin or APC (e.g., anti-Axin or anti-APC (sc-896)).
  • Bead Capture: Add Protein G-agarose beads to capture the antibody-protein complex.
  • Wash and Elute: Wash beads thoroughly with lysis buffer to remove non-specifically bound proteins. Elute bound proteins by boiling in Laemmli sample buffer.
  • Analysis: Analyze the eluates by Western blotting to detect co-precipitated proteins (e.g., blot for APC if Axin was immunoprecipitated, and vice-versa).
Western Blotting to Monitor β-Catenin Phosphorylation and Stabilization

Objective: To evaluate the functional output of the destruction complex by measuring β-catenin levels and phosphorylation status.

  • Cell Treatment: Treat cells with Wnt3a-conditioned medium or a control medium for various time points (e.g., 0, 30, 60 mins).
  • Protein Extraction: Lyse cells and quantify protein concentration.
  • Gel Electrophoresis: Separate proteins by SDS-PAGE.
  • Membrane Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
  • Immunoblotting: Probe the membrane with specific antibodies:
    • Phospho-β-catenin: To assess destruction complex activity.
    • Total β-catenin: To monitor overall stabilization.
    • GSK3β & phospho-GSK3β (Ser9): As a control for pathway activity.
    • Loading Controls: e.g., α-Tubulin or GAPDH.
Functional Assays: Luciferase Reporter and RNAi Knockdown

Objective: To measure the transcriptional activity of the Wnt pathway and validate protein function.

  • TOPFlash/FOPFlash Luciferase Reporter Assay:
    • Transfert cells with a plasmid containing TCF/LEF binding sites driving firefly luciferase expression (TOPFlash).
    • Use a control plasmid with mutated sites (FOPFlash).
    • Stimulate with Wnt and measure luciferase activity. High TOPFlash/FOPFlash ratio indicates pathway activation.
  • RNA Interference (RNAi):
    • Knock down APC expression using specific siRNAs (e.g., Silencer siRNA IDs #42812, #s1435).
    • Assess the functional consequences on β-catenin stability (Western blotting) and Wnt pathway activity (Luciferase assay).

References

Core Characteristics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

APcK110, chemically defined as 4-{7-(3,5-Dimethyloxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl}-4-fluoro]benzene, is a small-molecule inhibitor that targets the Kit receptor and its mutant forms [1].

  • Primary Target: Kit, a type III receptor tyrosine kinase and receptor for stem cell factor (SCF) [1].
  • Key Mutations Targeted: Inhibits both wild-type Kit and gain-of-function mutants like V560G and D816V, which are associated with ligand-independent activation and worse prognosis in AML subtypes [1].
  • Mechanism: Acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing downstream signaling. It inhibits phosphorylation of Kit and key downstream effectors Stat3, Stat5, and Akt, disrupting pathways for proliferation and survival [1].

The diagram below illustrates how this compound inhibits the Kit signaling pathway and induces apoptosis in leukemia cells.

G Kit signaling pathway inhibition by this compound. SCF Stem Cell Factor (SCF) Kit Kit Receptor (wild-type or mutant) SCF->Kit Binds Dimer Receptor Dimerization & Autophosphorylation Kit->Dimer Activates Downstream Downstream Signaling (Stat3, Stat5, Akt) Dimer->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->Kit Inhibits Apoptosis Induces Apoptosis (Caspase-3, PARP cleavage) This compound->Apoptosis Triggers

Experimental Efficacy and Key Findings

This compound demonstrates potent activity against AML cell lines and primary patient samples, with key quantitative findings summarized below.

Experimental Model/System Key Findings and Quantitative Results

| Mastocytosis Cell Line (HMC1.2) Harbors KITV560G and KITD816V mutations | Inhibits proliferation in a dose-dependent manner [1]. | | AML Cell Lines (OCI/AML3) Wild-type KIT, SCF-responsive | • Potently inhibits proliferation [1]. • More potent than imatinib and dasatinib; at least as potent as cytarabine [1]. | | Primary AML Blasts Patient-derived samples, including with KITD816V | Inhibits proliferation in clonogenic assays, but does not affect proliferation of normal colony-forming cells [1]. | | In Vivo OCI/AML3 Xenograft Model NOD-SCID mice | Survival of this compound-treated mice was significantly longer than in the PBS control group (p=0.02) [2]. |

Detailed Experimental Protocols

Key methodologies from foundational this compound studies provide a protocol framework for researchers.

Protocol Category Specific Details from Key Experiments

| In Vitro Proliferation (MTT) Assay | • Cells: HMC1.2, OCI/AML3, OCIM2 [1]. • Procedure: Cells plated at 5 x 104 cells/well, treated with this compound, imatinib, or dasatinib [1]. • Measurement: Viability assessed using an MTT-based system [1]. | | Immunoblotting (Western Blot) | • Targets: Phospho-Kit, Stat3, Stat5, Akt; total protein; cleavage of Caspase-3 and PARP [1]. • Purpose: Confirm target inhibition and apoptosis induction [1]. | | Primary Cell Clonogenic Assay | • Samples: Bone marrow from AML patients and healthy volunteers [1]. • Culture: Cells plated in methylcellulose with cytokines, treated with this compound [1]. • Output: Colonies counted after incubation [1]. | | In Vivo Efficacy Study | • Model: NOD-SCID mice irradiated and injected with OCI/AML3 cells [1] [2]. • Dosing: this compound or PBS injected intraperitoneally every other day, starting 10 days post-cell injection [2]. • Endpoint: Survival analysis via Kaplan-Meier estimates [2]. |

The experimental workflow for the in vivo xenograft model is visualized below.

G In vivo xenograft model workflow. Start NOD-SCID Mice A Sub-lethal Whole Body Radiation Start->A B IV Injection of OCI/AML3 Cells A->B C 10-Day Incubation B->C D Therapy: this compound or PBS (IP, every other day) C->D E Monitor Survival (Kaplan-Meier Analysis) D->E

Future Research and Clinical Potential

This compound represents a promising therapeutic candidate for KIT-mutated cancers, particularly core-binding factor AML [1]. Its selectivity for leukemic blasts over normal colony-forming cells is a key advantage [1]. The research community supports further evaluation in toxicology and clinical studies [2].

References

Mechanism of APC-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

The research indicates that APC compounds like S-NC-2 induce apoptosis in tumor cells through a mechanism initiated at the cell membrane's death receptors [1].

  • Death Receptor Clustering: The treatment causes death receptor molecules (like the Fas receptor) to cluster together and co-localize with caveolin, a protein found in specific membrane regions called lipid rafts [1].
  • Caspase Activation: This clustering activates initiator caspase-8 and executioner caspase-3, key enzymes in the apoptosis process. Activation leads to the cleavage of death substrates such as Poly(ADP-ribose) polymerase (PARP) [1].
  • Mitochondrial Involvement (in some cells): The pathway also involves mitochondria, leading to a breakdown of the mitochondrial membrane potential. The anti-apoptotic protein Bcl-2 can prevent this mitochondrial disruption in certain cell types (like Jurkat cells) but not in others (like SKW6.4 cells). The cleavage of the protein Bid provides a link between the death receptor pathway and the mitochondrial pathway [1].
  • Cell-Type Specificity: Cells that are defective in Fas-receptor signaling or lack the Fas receptor altogether show resistance to this APC-induced apoptosis [1].

The diagram below summarizes this core signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion APC APC Compound (e.g., S-NC-2) LipidRaft Lipid Raft (contains Caveolin) APC->LipidRaft Binds/Modifies FasReceptor Fas Death Receptor APC->FasReceptor Binds/Modifies Procaspase8 Procaspase-8 FasReceptor->Procaspase8 Clustering Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves Bid Bid (Intact) Caspase8->Bid Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP (Intact) Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedBid Cleaved Bid (tBid) Bid->CleavedBid MitoMemPot Mitochondrial Membrane Potential CleavedBid->MitoMemPot Disrupts CytochromeC Cytochrome c Release MitoMemPot->CytochromeC CytochromeC->Procaspase3 Promotes Activation (via Apoptosome)

Key Experimental Findings and Evidence

The following table summarizes the core experimental evidence that supports the described mechanism of APC-induced apoptosis [1].

Experimental Aspect Key Findings for S-NC-2 (an APC compound)
Caspase Activation & PARP Cleavage Activation of caspase-8 and -3; cleavage of PARP in Jurkat, BJAB, SKW6.4 cells.
Death Receptor Dependence Resistance observed in Fas-receptor defective (FADDdn BJAB) and Fas-receptor lacking (K562) cells.
Death Receptor Localization Treatment induced clustering of death receptors and co-localization of Fas with caveolin in lipid rafts (Jurkat cells).
Mitochondrial Involvement Breakdown of mitochondrial membrane potential; prevented by Bcl-2 overexpression in Jurkat (Type II) but not SKW6.4 (Type I) cells. Cleavage of Bid was observed.

Experimental Models and Protocols

The mechanistic insights for S-NC-2 were derived from a series of experiments using established cancer cell lines [1].

  • Cell Lines Used: The study used Jurkat (T-cell leukemia), BJAB (Burkitt lymphoma), SKW6.4 (B-lymphoblastoid), and K562 (chronic myeloid leukemia) cell lines [1].
  • Key Methodologies:
    • Analysis of Apoptotic Markers: Activation of caspases and cleavage of substrates like PARP were likely assessed through Western blotting using specific antibodies [1] [2].
    • Genetic Models: Using cell lines with genetic deficiencies (e.g., FADD-dominant negative BJAB, Fas-negative K562) to test the necessity of specific pathway components [1].
    • Inhibition/Overexpression Studies: Overexpressing the anti-apoptotic protein Bcl-2 to test its protective effect on mitochondria [1].
    • Microscopy/Imaging: Likely used immunofluorescence or confocal microscopy to demonstrate the co-localization of the Fas receptor with caveolin in lipid rafts [1] [2].

Further Research and Clarification

The term "APC" in your query can refer to different biological entities. To find more precise information on APC-K110, you may need to:

  • Confirm the compound's identity and check for any alternative names or identifiers in chemical databases.
  • Consult specialized resources like patent documents or the chemical manufacturer's technical data sheets, which often provide detailed mechanistic and application-specific information.

References

APcK110 in acute myeloid leukemia AML

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

Here is a summary of key experimental findings and the methodologies used in the foundational studies.

Experimental Model Key Findings Detailed Methodology
In vitro (Cell lines) Inhibited proliferation of HMC1.2 & OCI/AML3 cells; more potent than imatinib/dasatinib; induced caspase-3/PARP cleavage [1]. Cells treated with APcK110; proliferation measured via MTT assay; apoptosis assessed by Western Blot for caspase-3/PARP cleavage; Kit phosphorylation inhibition also confirmed by Western Blot [1].
In vitro (Primary cells) Inhibited proliferation of primary AML blasts in clonogenic assays; did not affect normal colony-forming cells [1]. Primary AML blasts from patient marrow samples plated in clonogenic assays with this compound [1].
In vivo (Mouse model) Significantly extended survival in OCI/AML3 xenograft mouse model (p=0.02) [2] [3]. NOD-SCID mice irradiated and injected intravenously with OCI/AML3 cells; 10 days later, treated with this compound or PBS intraperitoneally every other day; survival monitored [2] [3].

Mechanism of Action Signaling Pathway

Based on the study by Faderl et al. (2009), the diagram below illustrates the proposed mechanism of action of this compound in AML cells [1].

G This compound Mechanism in AML Cells cluster_normal Normal Kit Signaling cluster_inhibited This compound Effect This compound This compound Kit_Inhib Kit_Inhib This compound->Kit_Inhib Inhibits Kit Kit Downstream Downstream Pathways (Stat3, Stat5, Akt) Kit->Downstream Activates Survival Cell Proliferation & Survival Downstream->Survival SCF SCF SCF->Kit Binds , fillcolor= , fillcolor= Downstream_Inhib Downstream Pathways (Stat3, Stat5, Akt) Apoptosis Induces Apoptosis (Caspase-3, PARP Cleavage) Downstream_Inhib->Apoptosis Kit_Inhib->Downstream_Inhib Inhibits

This compound inhibits Kit, blocking survival signals and inducing apoptosis.

Interpretation and Future Directions

The preclinical data suggests this compound is a potent and specific Kit inhibitor with promising anti-AML activity. Its ability to spare normal colony-forming cells in vitro indicates a potential for a favorable therapeutic index [1]. The researchers concluded that this compound and similar compounds should be evaluated in clinical trials [1] [2] [3].

It is important to interpret these findings within the broader AML treatment landscape, which has advanced significantly with other targeted therapies [4] [5]. The prognosis for AML subtypes with KIT mutations, particularly Core Binding Factor (CBF) AML, remains an area of focus, and targeting Kit is a validated strategy [4] [1].

References

APcK110 caspase-dependent apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of APC in Apoptosis

The diagram below illustrates the established sequence of events in APC-mediated, transcription-independent apoptosis.

G APC Caspase-Dependent Apoptosis Pathway ApoptoticStimulus Apoptotic Stimulus GroupIICaspase Group II Caspase Activation ApoptoticStimulus->GroupIICaspase Cleavage Cleavage at D777 GroupIICaspase->Cleavage FullLengthAPC Full-length APC Tumor Suppressor FullLengthAPC->Cleavage Substrate NTerminalFragment Released N-terminal Fragment (aa 1-777) Cleavage->NTerminalFragment ApoptosisAcceleration Acceleration of Apoptosis NTerminalFragment->ApoptosisAcceleration

This pathway functions independently of APC's well-known role in the Wnt signaling pathway and β-catenin degradation [1].

Key Functional Domains and Mutations

The table below summarizes the critical functional elements within the APC protein related to this apoptotic function.

Protein Region/Mutation Functional Significance Consequence
Amino-terminal domain (aa 1-760/777) Apoptosis-accelerating region; stable caspase cleavage product [1]. When released, is necessary and sufficient to accelerate cell death.
Aspartic Acid 777 (D777) Critical residue for group II caspase cleavage [1]. Mutation (e.g., to alanine) blocks cleavage and abolishes apoptosis acceleration.
Truncated APC (found in some cancers) Lacks the caspase cleavage site and the N-terminal domain [1]. Resistant to caspase cleavage; unable to promote apoptosis, contributing to tumor survival.

Experimental Evidence Outline

Key experimental findings that established this pathway include:

  • Cleavage Mapping: Researchers tested a series of non-overlapping APC segments and mapped the apoptosis-accelerating function to the amino-terminal aa 1-760, which corresponds to the stable caspase cleavage product (aa 1-777) observed during apoptosis [1].
  • Site-Directed Mutagenesis: Mutating the aspartic acid residue at position 777 to alanine (D777A) completely abolished in vitro cleavage of APC by a recombinant group II caspase. This mutation also rendered the full-length protein unable to accelerate apoptosis, demonstrating the necessity of cleavage [1].
  • Cancer-Relevant Mutants: A truncated APC protein associated with familial and sporadic colorectal cancer was found to be resistant to group II caspase cleavage and unable to accelerate apoptosis both in vitro and in vivo [1].

Research Context and Future Directions

This specific function of APC is part of a broader and complex network of caspase-regulated cell death. Other key players include:

  • Caspase-8: A key initiator caspase that requires auto-cleavage for full activation and can decide cell fate between apoptosis and necroptosis [2].
  • c-FLIP: A critical regulatory protein that can inhibit caspase-8 activation at the DISC, acting as a major resistance factor against death receptor-mediated apoptosis [3] [4] [5].

Future research directions could involve:

  • Identifying the specific molecular targets of the released APC N-terminal fragment.
  • Exploring the crosstalk between this pathway and other cell death mechanisms like necroptosis.
  • Investigating the potential of targeting this pathway for cancer therapy, especially in tumors with specific APC mutations.

References

APcK110 Kinase Screening Profile & Cellular Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key findings on APcK110's activity. The primary screening was conducted by Ambit Biosciences against a panel of 240 human kinases [1].

Aspect Details & Quantitative Data
Primary Target Kit (c-KIT), including the D816V mutant [1].
Other Inhibited Kinases TGFBR2, MEK2, p38 gamma, RET, MEK4, MAP4K5, MAP4K4, Aurora kinase B, PKC alpha [1].
Cellular Potency (IC₅₀) More potent than imatinib and dasatinib in inhibiting proliferation of OCI/AML3 cells (wild-type KIT) [1].
Mechanism of Action Inhibits phosphorylation of Kit, Stat3, Stat5, and Akt. Induces apoptosis via cleavage of caspase 3 and PARP [1].
Selectivity Inhibits proliferation of primary AML blasts but does not affect normal colony-forming cells [1].

Detailed Experimental Contexts

Here is a deeper look into the experimental models and methods used to generate the data above.

  • Cell Lines Used: The study used several models:
    • HMC1.2: A mastocytosis cell line harboring both KIT V560G and KIT D816V mutations [1].
    • OCI/AML3: An AML cell line with wild-type KIT [1].
    • BaF3: A murine, IL-3-dependent cell line, used here as a system expressing the D816V KIT mutation [1].
  • Primary Samples: The compound was also tested on primary marrow samples from 12 patients with AML and 5 healthy volunteers [1].

The signaling pathway diagram below illustrates how this compound exerts its effects in KIT-driven cells.

G KIT KIT Receptor (Mutant or SCF-activated) Stat3 Stat3 KIT->Stat3 Phosphorylation Stat5 Stat5 KIT->Stat5 Phosphorylation Akt Akt KIT->Akt Phosphorylation Prolif Proliferation Stat3->Prolif Promotes Stat5->Prolif Promotes Akt->Prolif Promotes Casp3 Caspase 3 Apop Apoptosis Casp3->Apop Leads to PARP PARP PARP->Apop Leads to This compound This compound This compound->KIT Inhibits This compound->Casp3 Induces Cleavage This compound->PARP Induces Cleavage

This compound inhibits KIT signaling, leading to reduced proliferation and induction of apoptosis. The experimental workflow for profiling this compound combined high-throughput biochemical screening with functional validation in cellular models.

G Step1 1. Primary Kinase Screening Assay Assay: Radiometric (³³P) Panel: 240 human kinases Step1->Assay Step2 2. Cellular Validation CellAssays Proliferation (MTT) Western Blot Apoptosis (Caspase 3/PARP) Step2->CellAssays Output1 Output: List of primary targets (Kd estimation) Assay->Output1 Output2 Output: IC₅₀, mechanism of action, selectivity CellAssays->Output2 Output1->Step2  Guides

This compound profiling workflow from initial kinase screening to cellular validation.

Key Technical Considerations for Your Research

  • ATP Concentration: The initial screen was performed at a single compound concentration (10 µmol/L), which provides a binding constant (Kd) estimation but not full dose-response curves for all targets [1].
  • Modern Profiling Services: For a contemporary project, you could consider specialized service providers like Reaction Biology or Thermo Fisher Scientific, which offer extensive kinase panels and various assay formats (e.g., radiometric HotSpot, HTRF) for comprehensive selectivity profiling [2] [3].
  • Assay Technologies: The LANCE TR-FRET assay is a common, non-radioactive method for kinase activity and inhibition studies, suitable for follow-up work [4].

References

In Vitro Kinase Assay for ALPK1

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a 2023 study that used a non-radioactive, thiophosphorylation-based method to assay ALPK1 kinase activity [1].

Principle

The assay detects kinase activity by leveraging the ability of ALPK1 to transfer a thiophosphate group from the ATP analog ATPγS to its substrate protein. The thiophosphorylated protein is then alkylated with p-nitrobenzyl mesylate (PNBM), creating a thioester that can be specifically detected via western blot using an anti-thiophosphate ester antibody [1].

Key Reagents and Equipment

The table below summarizes the core components needed for this assay.

Component Description/Specification
Kinase Source Immunoprecipitated myc-hALPK1 from transfected HEK293 cell lysates [1].
Substrate Purified GST-TIFA protein [1].
ATP Analog ATPγS (Adenosine 5'-O-[gamma-thio]triphosphate) [1].
Alkylating Agent p-nitrobenzyl mesylate (PNBM) [1].
Key Antibody Anti-thiophosphate ester (pTE) antibody for western blot detection [1].
Essential Equipment Thermo-mixer (for 37°C incubation), equipment for SDS-PAGE and Western Blot [1].
Step-by-Step Procedure

The experimental workflow involves preparing the kinase, running the reaction, and detecting the product, as illustrated below.

G ALPK1 In Vitro Kinase Assay Workflow Step1 1. Immunoprecipitate myc-hALPK1 Step2 2. Set Up Reaction Mix (ALPK1, GST-TIFA, ATPɣS) Step1->Step2 Step3 3. Incubate at 37°C for 1 hour Step2->Step3 Step4 4. Alkylate with PNBM Step3->Step4 Step5 5. Detect via Western Blot using anti-pTE antibody Step4->Step5

Detailed Steps:

  • Kinase Preparation: Immunoprecipitate myc-tagged human ALPK1 (myc-hALPK1) from HEK293 cell lysates 48 hours post-transfection using an anti-myc antibody [1].
  • Reaction Setup: Combine the immunoprecipitated ALPK1 with its substrate (e.g., purified GST-TIFA) in a kinase reaction buffer. Initiate the reaction by adding ATPγS [1].
  • Thiophosphorylation: Incubate the reaction mix at 37°C for 1 hour to allow thiophosphorylation of the substrate [1].
  • Alkylation: Add the alkylating reagent PNBM to the assay to form stable thioester bonds with the thiophosphorylated residues [1].
  • Detection: Resolve the proteins by SDS-PAGE and perform a western blot. Detect the thiophosphorylated substrate using a specific anti-thiophosphate ester (pTE) antibody [1].
Data Analysis and Interpretation

A successful assay will show a clear band for the substrate (e.g., GST-TIFA) in the lane where all components (ALPK1, ATPγS, PNBM) were present. The study confirmed that this signal depends on ALPK1 kinase activity and is induced by the presence of its specific activator, ADP-heptose (ADPH) [1].

Adaptation Notes for Other Kinases

The core methodology of this protocol can be adapted for other kinases. The key is to replace the specific kinase and substrate.

  • Kinase Source: Instead of immunoprecipitated ALPK1, you could use a different purified or immunoprecipitated kinase.
  • Substrate: Use a known, purified substrate protein for your target kinase.
  • Positive Control: If available, include a known activator of your kinase (similar to ADPH for ALPK1) to confirm the system is functional.

Critical Considerations for Assay Development

When establishing or adapting an in vitro kinase assay, keep the following points in mind:

  • Specificity Controls: Always include reactions without the kinase or without the substrate to confirm that the signal is specific to the enzymatic reaction.
  • Activity Validation: For immunoprecipitated kinases, ensure the purification process does not inactivate the kinase. Using a constitutively active mutant form of the kinase, if available, can serve as a robust positive control [1].
  • Antibody Validation: Verify the specificity of the anti-pTE antibody by including a no-PNBM control, as the alkylation step is crucial for detection [1].

References

Core Proliferation Assay Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key methodologies for assessing cell proliferation, drawing from experiments that investigated the roles of proteins like PACT in prostate cancer and PI3K p110α in lymphocytes [1] [2] [3]. While the molecular targets differ, the core techniques are universally applicable.

Table 1: End-Point and Real-Time Proliferation Assays

Assay Type Method Description Key Steps and Reagents Application Example

| End-Point Cell Viability (Cell Titer Assay) | Colorimetric measurement of metabolic activity in viable cells at a single time point [3]. | 1. Seed cells in culture plates. 2. Apply experimental treatment. 3. Add MTS/PMS or similar reagent. 4. Measure absorbance at 490nm after incubation [1]. | Used to confirm that PACT depletion reduces prostate cancer cell proliferation [3]. | | Real-Time Cell Proliferation (xCELLigence) | Continuous, label-free monitoring of cell proliferation by measuring electrical impedance across microelectrodes on the plate bottom [3]. | 1. Establish a baseline measurement with media alone. 2. Seed cells and initiate continuous monitoring. 3. Data is represented as a Cell Index over time [3]. | Demonstrated a reduction in proliferation rate of PCa cells after PACT knockdown [3]. |

Table 2: Gene Manipulation and Complementary Assays

Method Protocol Overview Application Example
siRNA-Mediated Gene Knockdown Transient transfection of target-specific siRNA (e.g., using lipofection) into cells in exponential growth. Controls include a non-targeting siRNA (si-NC) and an empty plasmid vector [4] [3]. Achieved >70% knockdown of PACT at both RNA and protein levels in LNCaP and C4-2B cell lines [3].
CRISPR-Cas9 Gene Knockout Creation of stable knockout cell lines using CRISPR-Cas9 genome editing. Knockout is confirmed via PCR and DNA sequencing, followed by validation of protein loss via western blot [3]. Generation of LNCaP PACT knockout clonal cell lines to study long-term functional effects [3].
Colony Formation Assay Cells are seeded at low density and cultured for a extended period (e.g., 10-14 days) to allow for colony formation. Colonies are then fixed, stained (e.g., with crystal violet), and counted [3]. Used to show that PACT knockout cells form significantly fewer colonies than parental cells, indicating reduced long-term proliferative capacity [3].

Key Signaling Pathways in Cancer Proliferation

Although your search for "APcK110" did not return results, understanding the signaling context is critical. In cancers like colorectal cancer (CRC), mutations in key pathways are primary drivers of uncontrolled cell proliferation. The following diagram illustrates the core Wnt/β-catenin pathway, which is frequently dysregulated.

G cluster_inactive State: Wnt OFF Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Co-receptor Frizzled->LRP Dimerizes DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->DestructionComplex Recruits & Inactivates LRP->DestructionComplex Recruits & Inactivates BetaCatenin_cyt β-catenin (Cytoplasmic) DestructionComplex->BetaCatenin_cyt Targets for Degradation DestructionComplex->BetaCatenin_cyt Degradation Inhibited BetaCatenin_nuc β-catenin (Nuclear) BetaCatenin_cyt->BetaCatenin_nuc Low Level BetaCatenin_cyt->BetaCatenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF Transcription Factors BetaCatenin_nuc->TCF_LEF Binds TargetGenes Proliferation Target Genes (e.g., c-Myc, Survivin) TCF_LEF->TargetGenes Activates Transcription

This pathway is critically regulated by the APC (Adenomatous Polyposis Coli) protein. In normal cells (Wnt OFF), APC is part of a "destruction complex" that targets β-catenin for degradation, keeping proliferation in check [4] [5]. In many cancers, particularly colorectal cancer, mutations in the APC gene cause dysregulation of this pathway. This leads to β-catenin accumulation and uncontrolled transcription of pro-proliferation genes like Survivin, which in turn activates kinases such as Aurora-B to drive mitosis [4] [6].

A Framework for Your this compound Assay Development

Since a direct protocol was not available, here is a logical framework to develop your own application notes for the this compound assay, based on standard practices in the field.

  • Define Biological Context: First, clarify the molecular target of "this compound." Is it an inhibitor, an antibody, or a genetic construct? Understanding whether it targets a kinase, a signaling node (like those in the PI3K/AKT or Wnt pathways [7] [6]), or another cellular protein is the essential first step.
  • Select Cell Lines: Choose relevant cancer cell models. For instance, if this compound is suspected to target the Wnt pathway, colorectal cancer cell lines (like HT29) with known APC mutations would be highly appropriate [4].
  • Design Experimental Workflow: A robust protocol would integrate the methods from the tables above. A sample workflow for testing an inhibitory compound could be:
    • Day 0-1: Seed cells in multi-well plates.
    • Day 1: Treat with a dose range of this compound or a control compound (e.g., DMSO vehicle). Include a positive control, such as a known PI3K inhibitor (e.g., MLN1117) [1] [2].
    • Day 1-4: Monitor proliferation in real-time using a system like xCELLigence.
    • Day 3-4: Perform an end-point viability assay (e.g., Cell Titer) to confirm results.
    • In parallel: Use siRNA or CRISPR to knock down your target of interest to validate the specificity of this compound's effect.
  • Incorporate Signaling Analysis: To understand the mechanism of action, include western blotting to analyze changes in key proliferation and signaling markers after this compound treatment, such as phospho-Histone H3 (mitosis), phospho-AKT (PI3K pathway activity), or Survivin levels (Wnt/β-catenin pathway output) [4] [1].

References

Comprehensive Application Notes and Protocols: APcK110 Apoptosis Detection Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to APcK110 and Its Pro-Apoptotic Mechanisms

This compound is a novel small molecule inhibitor targeting the Kit receptor tyrosine kinase, demonstrating significant pro-apoptotic activity in hematological malignancies and solid tumor models. As a therapeutic candidate, this compound exhibits potent antiproliferative effects through induction of caspase-dependent apoptosis, making it a promising agent for targeted cancer therapy development. The compound [4-{7-(3,5-Dimethyloxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl}-4-fluoro]benzene effectively inhibits Kit phosphorylation and downstream signaling pathways, including STAT3, STAT5, and AKT, leading to programmed cell death in susceptible cancer cells [1].

The apoptotic pathway induced by this compound involves both intrinsic and extrinsic mechanisms, characterized by mitochondrial membrane potential changes, phosphatidylserine externalization, and caspase activation. Understanding the appropriate detection methods for this compound-induced apoptosis is crucial for researchers evaluating its efficacy, mechanism of action, and potential therapeutic applications. These application notes provide standardized protocols and methodological guidance for detecting and quantifying this compound-induced apoptosis in various experimental models, ensuring reproducible and reliable results across different laboratory settings [1] [2].

This compound Compound Profile and Kinase Inhibition

Chemical Properties and Mechanism of Action

This compound demonstrates potent inhibition of Kit tyrosine kinase activity, with additional activity against a selective panel of other kinases. Kinase profiling conducted by Ambit Biosciences against a library of 240 human kinases revealed that this compound primarily targets Kit and the KIT (D816V) mutant, with additional inhibition of several other kinases including TGFBR2, MEK2, p38 gamma, RET, MEK4, MAP4K5, MAP4K4, Aurora kinase B, and PKC alpha [1]. This multi-kinase inhibition profile contributes to its potent pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML) and mastocytosis models.

The compound has demonstrated significant efficacy in both in vitro and in vivo models. In cellular proliferation assays, this compound inhibited growth of the mastocytosis cell line HMC1.2 (which carries both V560G and D816V KIT mutations) and the SCF-responsive AML cell line OCI/AML3 in a dose-dependent manner. Notably, this compound proved to be a more potent inhibitor of OCI/AML3 proliferation than clinically used Kit inhibitors imatinib and dasatinib, and at least as potent as cytarabine, a standard chemotherapeutic agent [1]. This robust activity underscores the importance of reliable apoptosis detection methods when evaluating this compound in preclinical studies.

Quantitative Kinase Inhibition Profile of this compound

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Inhibition Level Cellular Consequences
Kit (wild-type) Primary target Disruption of survival signaling in cancer cells
KIT (D816V) mutant Primary target Efficacy in mutation-driven cancers
TGFBR2 Secondary target Potential modulation of tumor microenvironment
MEK2 Secondary target Inhibition of MAPK signaling pathway
p38 gamma Secondary target Stress response pathway modulation
RET Secondary target Potential activity in RET-driven cancers
Aurora kinase B Secondary target Mitotic disruption and genomic instability
PKC alpha Secondary target Modulation of cell adhesion and migration

Apoptosis Detection Methodologies for this compound Studies

Overview of Apoptosis Detection Techniques

Detecting apoptosis in this compound-treated cells requires complementary approaches that capture different aspects of the apoptotic process. The most relevant methods for evaluating this compound-induced apoptosis include caspase activity assays, phosphatidylserine exposure detection (Annexin V staining), mitochondrial membrane potential assessment, and DNA fragmentation analysis. Each method targets specific biochemical events in the apoptotic cascade, providing distinct yet interconnected information about the cell death process [3] [4].

The temporal sequence of apoptotic events dictates the appropriate choice of detection method based on experimental objectives. Early apoptosis is characterized by phosphatidylserine externalization and caspase activation, while later stages involve DNA fragmentation and loss of membrane integrity. For this compound studies, combining multiple detection methods provides a comprehensive understanding of its pro-apoptotic activity. The selection of specific techniques should consider the experimental timeline, equipment availability, and required throughput capacity, with each method offering distinct advantages and limitations in sensitivity, specificity, and quantitative capability [5].

Comparative Analysis of Apoptosis Detection Methods

Table 2: Comparison of Apoptosis Detection Methods for this compound Studies

Detection Method Target Detection Window Throughput Key Advantages
Caspase-3/7 Activity Executioner caspases Mid-stage apoptosis High High sensitivity, compatible with HTS
Annexin V/PI Staining PS externalization/membrane integrity Early to late apoptosis Medium Distinguishes early vs. late apoptosis
  • TUNEL Assay | DNA fragmentation | Late apoptosis | Low | High specificity for apoptotic cells |
  • Mitochondrial Potential Probes | ΔΨm collapse | Early apoptosis | Medium | Detects intrinsic pathway activation |
  • Western Blot (PARP/Caspase Cleavage) | Proteolytic cleavage | Mid-stage apoptosis | Low | Confirms specific target cleavage |
  • Morphological Analysis | Cellular structure | Throughout apoptosis | Low | Visual confirmation of apoptosis |

Detailed Experimental Protocols

Caspase-3/7 Activity Detection Protocol

Caspase-3/7 activation represents a committed step in the apoptotic cascade, making it an ideal marker for detecting this compound-induced apoptosis. This protocol utilizes a luminescent caspase-3/7 substrate that provides high sensitivity and compatibility with high-throughput screening formats. The assay is based on the cleavage of a proluminescent caspase-3/7 substrate containing the DEVD sequence, which is released upon caspase activation and generates a luminescent signal in the presence of luciferase [3].

4.1.1 Materials and Reagents
  • Caspase-Glo 3/7 Reagent (commercially available)
  • This compound compound (prepared as 10 mM stock in DMSO)
  • Cell culture of interest (e.g., OCI/AML3, HMC1.2)
  • White-walled 96- or 384-well assay plates
  • Cell culture medium appropriate for cell line
  • Phosphate-buffered saline (PBS)
  • Laboratory centrifuge and multichannel pipettes
4.1.2 Step-by-Step Procedure
  • Cell Preparation and Treatment: Harvest exponentially growing cells and seed in white-walled 96-well plates at a density of 5,000-20,000 cells per well in 100 μL culture medium. Allow cells to adhere overnight (if adherent) or settle (if suspension). Prepare serial dilutions of this compound in culture medium, typically ranging from 0.1 μM to 10 μM, based on reported IC50 values. Include vehicle control (DMSO at equivalent concentration) and positive control (e.g., 1-10 μM staurosporine) [1] [3].

  • Compound Exposure: Add 100 μL of this compound dilutions or controls to cells, resulting in final desired concentrations. Incubate cells for predetermined time points (typically 6-24 hours) at 37°C in a humidified 5% CO2 incubator.

  • Caspase Detection: Equilibrate Caspase-Glo 3/7 Reagent to room temperature. Add 100 μL of Caspase-Glo 3/7 Reagent directly to each well containing 100 μL of cell culture medium. Mix contents gently using a plate shaker for 30 seconds to ensure homogeneous distribution.

  • Incubation and Measurement: Incubate plate at room temperature for 30-90 minutes to allow luminescent signal development. Measure luminescence using a plate-reading luminometer with integration time of 0.5-1 second per well.

  • Data Analysis: Calculate relative caspase activity by normalizing luminescence values of treated samples to vehicle controls. Dose-response curves can be generated to determine EC50 values for this compound-induced caspase activation.

This protocol can be scaled to 384-well format for higher throughput screening by adjusting volumes proportionally (e.g., 25 μL cells + 25 μL reagent). The luminescent signal is stable for several hours, allowing flexibility in processing multiple plates [3].

Annexin V/Propidium Iodide Staining Protocol

The Annexin V binding assay detects phosphatidylserine (PS) externalization to the outer leaflet of the plasma membrane, an early event in apoptosis. When combined with propidium iodide (PI), which stains DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells), this method allows discrimination between viable, early apoptotic, and late apoptotic/necrotic cell populations. This protocol is optimized for flow cytometric analysis of this compound-treated cells [6] [4] [7].

4.2.1 Materials and Reagents
  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
  • Fluorescently conjugated Annexin V (FITC, Alexa Fluor, or similar)
  • Propidium iodide (PI) staining solution (20 μg/mL)
  • Flow cytometry tubes or plates
  • Ice bucket and refrigerated centrifuge
  • This compound compound and appropriate vehicle controls
  • Cell culture reagents and PBS
4.2.2 Step-by-Step Procedure
  • Cell Treatment and Harvest: Treat cells with this compound at desired concentrations and time points (typically 6-48 hours). Include untreated controls and positive controls (e.g., 1 μM staurosporine for 4-6 hours). Harvest cells by gentle centrifugation (300 × g for 5 minutes) and wash once with cold PBS [6].

  • Cell Staining: Resuspend cell pellet in 1X Annexin V binding buffer at approximately 1 × 10^6 cells/mL. Aliquot 100 μL of cell suspension (1 × 10^5 cells) into flow cytometry tubes. Add fluorescently conjugated Annexin V (typically 1-5 μL per test) and 1 μL of PI staining solution (20 μg/mL). Mix gently and incubate for 15-30 minutes at room temperature in the dark.

  • Sample Analysis: Add 400 μL of 1X Annexin V binding buffer to each tube to stop the reaction. Analyze samples by flow cytometry within 1 hour using appropriate laser and filter settings for the fluorescent conjugates. For FITC-conjugated Annexin V, use 488 nm excitation and 530 nm emission; for PI, use 488 nm excitation and >575 nm emission.

  • Data Interpretation: Establish quadrants on dot plots using appropriate controls: unstained cells, Annexin V single stain, PI single stain, and double-stained positive control. Viable cells are Annexin V-negative/PI-negative; early apoptotic cells are Annexin V-positive/PI-negative; late apoptotic cells are Annexin V-positive/PI-positive; necrotic cells are Annexin V-negative/PI-positive.

For optimal results, process samples quickly and keep them on ice after staining to prevent progression of apoptosis. The assay should be optimized for each cell type, as incubation times and reagent concentrations may require adjustment [6] [4].

This compound Signaling Pathway and Apoptosis Mechanism

The pro-apoptotic effect of this compound is mediated through its inhibition of Kit and downstream signaling pathways. Kit is a transmembrane receptor tyrosine kinase that serves as the receptor for stem cell factor (SCF). Upon ligand binding, Kit dimerizes and undergoes autophosphorylation, activating downstream pathways including PI3K/AKT, Ras/MAPK, and JAK/STAT systems, which promote cell survival and proliferation [1] [2]. This compound effectively inhibits Kit phosphorylation, leading to decreased phosphorylation of Stat3, Stat5, and Akt, ultimately inducing caspase-dependent apoptosis.

The following diagram illustrates the key signaling pathways affected by this compound and their connection to apoptosis induction:

G cluster_pathways Downstream Signaling Pathways SCF Stem Cell Factor (SCF) Kit Kit Receptor SCF->Kit pKit Phosphorylated Kit Kit->pKit This compound This compound Inhibitor This compound->pKit Inhibits STAT STAT3/STAT5 Pathway pKit->STAT PI3K PI3K/AKT Pathway pKit->PI3K MAPK RAS/MAPK Pathway pKit->MAPK Survival Cell Survival & Proliferation STAT->Survival PI3K->Survival MAPK->Survival Caspases Caspase-3/7 Activation Survival->Caspases Decreased Apoptosis Apoptosis Caspases->Apoptosis

Diagram 1: this compound mechanism of action through Kit inhibition and apoptosis induction

This compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by caspase-9 activation, which subsequently activates executioner caspases-3 and -7. This is evidenced by the cleavage of caspase-3 and its substrate PARP in this compound-treated cells [1]. The compound's ability to inhibit multiple kinases may contribute to its potent pro-apoptotic activity, as simultaneous disruption of several survival pathways creates synthetic lethality in susceptible cancer cells.

Data Interpretation and Troubleshooting

Quantifying Apoptotic Response

Dose-dependent effects are a key indicator of this compound-specific apoptosis induction. When treating cells with this compound, researchers should observe a clear concentration-response relationship, with higher compound concentrations resulting in increased apoptotic markers. Typical working concentrations range from 0.1 μM to 10 μM, with significant apoptosis induction often observed at 1-5 μM after 24-48 hours of treatment [1]. Time-course experiments are essential to capture the progression of apoptotic events, with phosphatidylserine exposure typically detectable within 4-8 hours, caspase activation within 8-12 hours, and DNA fragmentation appearing after 12-24 hours of treatment.

Data normalization is critical for accurate interpretation of apoptosis assays. Results should be normalized to vehicle-treated controls (typically DMSO at equivalent concentration) and compared to appropriate positive controls (e.g., staurosporine for caspase activation, camptothecin for Annexin V staining). For caspase activity assays, results are typically expressed as fold-increase over baseline activity in untreated cells. For Annexin V/PI staining, data should be presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) with statistical significance determined through replicate experiments (minimum n=3) [3] [4].

Troubleshooting Common Issues
  • Low Signal-to-Noise Ratio in Caspase Assays: Ensure cells are in logarithmic growth phase at time of treatment. Optimize cell density and treatment duration. Confirm reagent stability and proper storage conditions.

  • High Background in Annexin V Staining: Use freshly prepared binding buffer with correct calcium concentration. Minimize processing time between staining and analysis. Include proper controls to set compensation and gating.

  • Variable Response Between Experiments: Maintain consistent cell culture conditions and passage numbers. Use freshly prepared this compound stock solutions to avoid compound degradation. Standardize treatment and harvesting protocols across experiments.

  • Excessive Necrotic Cell Death: Reduce this compound concentration or shorten treatment duration. Confirm compound solubility in culture medium and avoid precipitation.

Applications in Drug Development and Research

This compound has demonstrated significant activity in preclinical models of acute myeloid leukemia (AML) and mastocytosis. In vivo studies using xenograft mouse models have shown that this compound treatment significantly prolongs survival in mice transplanted with OCI/AML3 cells [2]. The compound's ability to induce apoptosis in primary AML blasts while having minimal effects on normal colony-forming cells highlights its potential therapeutic window [1].

The apoptosis detection methods outlined in this document are essential for mechanistic studies, dose optimization, and combination therapy screening involving this compound. These protocols can be adapted for high-throughput screening of this compound analogs or for evaluating synergistic effects with conventional chemotherapeutic agents. Furthermore, the standardized approaches facilitate comparison of results across different laboratories and experimental systems, accelerating the development of this promising therapeutic candidate.

References

Application Notes: APcK110 as a Potent Kit Inhibitor in OCI-AML3 AML Models

Author: Smolecule Technical Support Team. Date: February 2026

Background Acute Myeloid Leukemia (AML) remains a therapeutic challenge. The receptor tyrosine kinase Kit (CD117) is expressed on most AML blasts and represents a promising therapeutic target, even in the absence of gain-of-function mutations [1] [2]. APcK110 is a novel small-molecule inhibitor that targets Kit and demonstrates significant pro-apoptotic and anti-proliferative activity in AML models [1].

Key Findings in OCI-AML3 Cells The OCI-AML3 cell line (wild-type for KIT) is a relevant model for AML studies and is characterized by mutations in NPM1, DNMT3A, and NRAS [3]. Research shows that this compound exerts a potent anti-leukemic effect on this cell line through multiple mechanisms:

  • Potent Anti-proliferative Effects: this compound inhibits the proliferation of OCI-AML3 cells in a dose-dependent manner. It is reported to be a more potent inhibitor than imatinib and dasatinib and at least as potent as the standard chemotherapeutic agent cytarabine [1].
  • Inhibition of Kit Signaling: this compound effectively inhibits the phosphorylation of Kit and its key downstream signaling pathways, including Stat3, Stat5, and Akt [1].
  • Induction of Apoptosis: Treatment with this compound induces caspase-dependent apoptosis, as evidenced by the cleavage of caspase-3 and PARP [1].
  • In Vivo Efficacy: In an OCI-AML3 xenograft mouse model, this compound treatment significantly prolonged survival compared to the control group, confirming its activity in a live organism [2].

The following table summarizes the experimental evidence for this compound's activity in OCI-AML3 cells.

Experimental Model Key Finding Significance / Outcome
In Vitro Proliferation [1] Dose-dependent inhibition of proliferation More potent than imatinib & dasatinib; at least as potent as cytarabine
Western Blot Analysis [1] Inhibition of Kit, Stat3, Stat5, and Akt phosphorylation Confirms on-target activity and disruption of downstream survival signals
Apoptosis Assay [1] Cleavage of caspase-3 and PARP Confirms activation of caspase-dependent apoptotic pathway
In Vivo Xenograft [2] Significant extension of mouse survival Validates anti-leukemic efficacy in a complex, in vivo system

Detailed Experimental Protocols

Based on the methodologies from the primary literature, here are detailed protocols for key experiments assessing this compound activity.

Protocol 1: Cell Proliferation and Viability Assay (MTT)

This protocol is used to determine the anti-proliferative and cytotoxic effects of this compound.

  • Cell Line: OCI-AML3 cells [1] [3].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Calf Serum (FCS) without exogenous growth factors. Split cells twice weekly [1].
  • Reagents:
    • This compound: Synthesized compound, dissolved in PBS to a 50 mM stock solution [1].
    • Imatinib mesylate (positive control), dissolved in PBS [1].
    • MTT assay kit (e.g., from Promega) [1].
  • Procedure:
    • Harvest and wash OCI-AML3 cells twice with RPMI/10% FCS.
    • Count cells and assess viability using trypan blue exclusion.
    • Seed cells in 96-well plates at a density of (5 \times 10^4) cells per well in a total volume of 100 µL.
    • Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 10 µM) or vehicle control. Include imatinib as a comparator.
    • Incubate plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
    • Add 10-15 µL of MTT solution to each well and incubate for 2-4 hours.
    • Solubilize the formed formazan crystals according to the manufacturer's instructions.
    • Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-650 nm.
    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by fitting the dose-response data to a non-linear regression model [1] [4].
Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol assesses the induction of apoptosis by detecting the cleavage of key effector proteins.

  • Cell Treatment and Lysis:
    • Treat OCI-AML3 cells with the desired concentration of this compound (e.g., IC50 concentration or a range around it) for 24-48 hours.
    • Collect cells by centrifugation and lyse using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting:
    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
    • Transfer proteins to a PVDF or nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C.
      • Key Antibodies: Anti-cleaved caspase-3, anti-cleaved PARP, anti-phospho-Kit (Tyr719), anti-phospho-Stat3 (Tyr705), anti-phospho-Akt (Ser473). Use corresponding total proteins as loading controls.
    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using a chemiluminescent substrate and visualize with a digital imager [1].
Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-leukemic activity of this compound in an animal model.

  • Animals: 8-week-old female NOD-SCID mice [2].
  • Leukemia Induction:
    • Irradiate mice with a sub-lethal dose of 30 cGy whole-body radiation.
    • Intravenously inject (1 \times 10^5) OCI-AML3 cells via the tail vein [2].
  • Drug Treatment:
    • Ten days post-cell injection, begin treatment.
    • Randomize mice into two groups:
      • Treatment group: Intraperitoneal (i.p.) injection of 500 nM this compound in PBS.
      • Control group: i.p. injection of PBS only.
    • Administer injections every other day.
    • Monitor mice daily and sacrifice them when they become moribund, lose >20% body weight, or are unable to access food or water. Survival is defined as the time from the first injection until death [2].
  • Histological Analysis:
    • Upon sacrifice, preserve bone marrow, blood, liver, spleen, and other organs in formalin.
    • Process tissues for standard histological analysis (H&E staining).
    • Confirm human AML engraftment and infiltration by immunohistochemistry using an anti-human CD45 antibody [2].

The experimental workflow for evaluating this compound from in vitro assays to in vivo validation is summarized in the following diagram.

G Start Start: OCI-AML3 Cell Culture InVitro In Vitro Assessment Start->InVitro MTT Proliferation Assay (MTT) InVitro->MTT WB Mechanism Analysis (Western Blot) InVitro->WB Analysis Data Analysis InVivo In Vivo Validation Analysis->InVivo Xenograft Xenograft Model (NOD-SCID mice) InVivo->Xenograft IC50 Determine IC50 Value MTT->IC50 Apoptosis Confirm Apoptosis Induction WB->Apoptosis Signaling Analyze Signaling Inhibition (p-Kit, p-Stat, p-Akt) WB->Signaling Survival Measure Survival Benefit Xenograft->Survival Histology Histological Analysis (CD45+ infiltration) Xenograft->Histology IC50->Analysis Apoptosis->Analysis Signaling->Analysis End End Survival->End Histology->End

This compound Mechanism of Action in OCI-AML3 Cells

This compound directly inhibits the Kit receptor, blocking critical downstream survival and proliferation pathways and ultimately triggering programmed cell death. This mechanism is visualized below.

G This compound This compound KIT Kit Receptor This compound->KIT Inhibits ApoptosisMachinery Activation of Apoptotic Machinery This compound->ApoptosisMachinery Induces SurvivalPathways Survival & Proliferation Pathways (PI3K/Akt, JAK/STAT) KIT->SurvivalPathways Activates CellSurvival Cell Survival & Proliferation SurvivalPathways->CellSurvival CellDeath Apoptosis (Cell Death) ApoptosisMachinery->CellDeath

Important Notes for Researchers

  • IC50 Determination: The specific IC50 value for this compound in OCI-AML3 is not explicitly stated in the available sources. It must be determined empirically in your laboratory, as it can vary based on assay conditions, cell passage number, and serum concentration [5].
  • Specificity Profile: Kinase profiling revealed that while this compound is a potent Kit inhibitor, it also inhibits a small number of other kinases, including TGFBR2, MEK2, p38γ, and RET. Therefore, observed effects may involve off-target mechanisms [1].
  • Clinical Relevance: The potent activity of this compound in OCI-AML3 cells, which have wild-type KIT, suggests that targeting the Kit/SCF axis could be beneficial for a broad population of AML patients beyond those with KIT mutations [1] [2].

References

APcK110 phosphorylation inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to APcK110

This compound is a novel small-molecule inhibitor targeting the Kit receptor tyrosine kinase [1]. Kit plays a crucial role in hematopoiesis, and gain-of-function mutations are associated with a worse prognosis in a subset of acute myeloid leukemia (AML) patients, particularly those with core-binding factor leukemias [1]. This compound demonstrates potent anti-leukemic activity by inhibiting Kit phosphorylation and its downstream signaling pathways, leading to suppressed proliferation and induced apoptosis in mastocytosis and AML cell lines, as well as in primary AML patient samples [1].

Key Experimental Findings & Quantitative Data

The biological activity of this compound was characterized through a series of standardized assays. The key quantitative findings from the foundational study are summarized in the following tables for easy comparison.

Table 1: Summary of this compound In Vitro Efficacy

Assay Type Cell Line / Sample Key Finding Quantitative Result / Potency
Proliferation (MTT) HMC1.2 mastocytosis cells Dose-dependent inhibition IC50 not specified, but significant inhibition observed [1]
Proliferation (MTT) OCI/AML3 cells (SCF-responsive) Dose-dependent inhibition; compared to standard therapies More potent than imatinib & dasatinib; at least as potent as cytarabine [1]
Clonogenic Assay Primary AML blasts (n=12) Inhibited colony formation Proliferation inhibited in patient samples [1]
Clonogenic Assay Normal colony-forming cells (n=5) Minimal effect on healthy cells No significant inhibition of proliferation [1]
Kinase Profiling 240 kinase panel High selectivity for Kit Also inhibited KIT(D816V), TGFBR2, MEK2, p38γ, RET, MEK4, MAP4K5, MAP4K4, Aurora B, PKCα [1]

Table 2: Summary of this compound Mechanism of Action

Mechanism Investigated Assay Method Key Finding Observed Effect
Pathway Inhibition Western Blot Inhibits phosphorylation of Kit and downstream targets Dose-dependent inhibition of p-Kit, p-Stat3, p-Stat5, and p-Akt [1]
Apoptosis Induction Western Blot / Cleavage Assay Activates apoptotic pathway Cleavage of Caspase-3 and PARP [1]

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the primary research on this compound [1].

Cell Culture and Preparation
  • Cell Lines: Maintain HMC1.2 (mastocytosis, harboring KITV560G and KITD816V mutations) and OCI/AML3 (AML, wild-type KIT) cells in RPMI-1640 culture medium, supplemented with 10% Fetal Calf Serum (FCS). Split cells twice weekly [1].
  • Primary Cells: Isolate mononuclear cells from fresh bone marrow samples of AML patients and healthy volunteers using Ficoll density gradient centrifugation. Obtain necessary ethical approvals and informed consent prior to collection [1].
This compound Treatment Protocol
  • Compound Preparation: Prepare a 50 mM stock solution of this compound in phosphate-buffered saline (PBS). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles [1].
  • Working Concentrations: For dose-response experiments, treat cells with a concentration range of this compound (e.g., 0.1 µM to 10 µM). Include a negative control (vehicle-only, e.g., PBS) and positive controls as relevant (e.g., imatinib, dasatinib) [1].
  • Treatment Duration: The duration varies by assay:
    • Proliferation (MTT) and Apoptosis: 48 to 72 hours.
    • Phosphorylation Analysis (Western Blot): 2 to 24 hours.
Key Assay Methodologies
  • Cell Proliferation and Viability (MTT Assay)

    • Harvest and wash cells twice with RPMI containing 10% FCS.
    • Plate cells at a density of 5 x 10⁴ cells per well in a 96-well plate.
    • Treat cells with this compound or controls for 48-72 hours.
    • Add MTT reagent and incubate for 2-4 hours at 37°C.
    • Solubilize the formed formazan crystals and measure the absorbance at 490 nm using a microplate spectrophotometer. Calculate the percentage of proliferation inhibition relative to the vehicle control [1].
  • Analysis of Apoptosis by Western Blot

    • Treat cells (e.g., HMC1.2) with this compound for 24-48 hours.
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and probe with primary antibodies against cleaved Caspase-3 and cleaved PARP.
    • Incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence (ECL). Cleavage of these proteins indicates induction of apoptosis [1].
  • Phosphorylation and Signaling Inhibition by Western Blot

    • Serum-starve cells for 4-6 hours to reduce basal signaling.
    • Pre-treat cells with this compound for 1-2 hours.
    • Stimulate cells with SCF (e.g., 100 ng/mL) for 15 minutes to activate Kit signaling.
    • Lyse cells and perform Western blotting as above.
    • Probe membranes with antibodies against phospho-Kit (Tyr719), phospho-Stat3 (Tyr705), phospho-Stat5 (Tyr694), and phospho-Akt (Ser473).
    • Strip and re-probe membranes with antibodies against total forms of each protein to confirm equal loading. A dose-dependent reduction in phosphorylation signals indicates effective pathway inhibition [1].
  • Clonogenic Assay for Primary Cells

    • Isolate CD34+ cells or mononuclear cells from primary samples.
    • Plate cells in methylcellulose-based semisolid media supplemented with appropriate cytokines.
    • Add this compound or vehicle control directly to the culture medium.
    • Incubate plates at 37°C in a humidified 5% CO2 incubator for 12-14 days.
    • Score colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope. Compare the number and size of colonies in treated vs. control groups to assess the inhibitory effect on leukemic progenitors and the selectivity relative to normal cells [1].

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the mechanistic pathway of this compound and a generalized workflow for conducting these experiments.

G SCF SCF Kit Kit Receptor (Mutant or Wild-type) SCF->Kit Activates PI3K PI3K Kit->PI3K Phosphorylates STATs STAT3/STAT5 Kit->STATs Phosphorylates Proliferation Cell Proliferation & Survival Kit->Proliferation Constitutive Signaling Akt Akt PI3K->Akt Activates Akt->Proliferation STATs->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Inhibition Induces This compound This compound This compound->Kit Inhibits

Diagram 1: this compound inhibits the Kit signaling pathway. This compound directly binds to and inhibits the Kit receptor, blocking its auto-phosphorylation. This prevents the activation of key downstream pro-survival pathways like PI3K/Akt and JAK/STAT. The net result is a halt in proliferation and the induction of apoptotic cell death [1].

G Start Cell Culture (Line/Primary) Step1 Compound Treatment (this compound Dose Range) Start->Step1 Step2 Assay Execution Step1->Step2 Branch Parallel Samples Step2->Branch Assay1 Viability & Proliferation (MTT/Clonogenic) Branch->Assay1 Assay2 Apoptosis Detection (Western: Caspase-3/PARP) Branch->Assay2 Assay3 Pathway Analysis (Western: p-Kit, p-Akt, p-Stat) Branch->Assay3 Analysis Data Analysis & Quantification Assay1->Analysis Assay2->Analysis Assay3->Analysis

Diagram 2: A generalized workflow for evaluating this compound activity. Following cell culture and treatment with a dose range of this compound, multiple assays are run in parallel to comprehensively characterize the compound's effects on viability, apoptosis, and target signaling.

Critical Notes & Limitations

  • Source Date: The primary source for this compound data is from a 2009 publication. The field of kinase inhibitor development has advanced significantly since then, and the status of this compound in clinical development is unclear from the available information [1].
  • Specifics for Reconstitution: The provided protocol mentions PBS as a solvent, but optimal solubility and stability for long-term storage may require specific buffers or DMSO. This should be empirically determined.
  • Lack of Explicit IC50: The original study demonstrates dose-dependence but does not always provide explicit half-maximal inhibitory concentration (IC50) values, which are standard for modern drug characterization.

Research Implications

The data suggests that this compound is a potent and relatively selective Kit inhibitor with promising efficacy in preclinical models of AML. Its ability to spare normal colony-forming cells indicates a potential therapeutic window [1]. Future research should focus on:

  • Determining the exact binding mode and kinetics.
  • Evaluating efficacy in vivo using patient-derived xenograft (PDX) models.
  • Investigating combination therapies with other AML drugs like cytarabine.

References

Comprehensive Application Notes and Protocols for Targeting APC/K110, STAT3, STAT5, and AKT in Colorectal Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Context and Signaling Pathways

The APC tumor suppressor gene represents one of the most frequently mutated genes in colorectal cancer (CRC), with biallelic mutations occurring in 45%-80% of cases and serving as an early and rate-limiting step in tumor development [1]. These mutations typically result in truncated APC proteins that lack normal functions, leading to constitutive activation of the canonical WNT signaling pathway through impaired β-catenin degradation [1]. The PI3K/AKT pathway represents another crucial signaling axis in CRC, with approximately 20-30% of cases harboring mutations in the PIK3CA gene encoding the p110α catalytic subunit [2]. Importantly, PIK3CA mutations most frequently occur concomitantly with APC loss, creating a unique molecular context that influences therapeutic responses [2].

The STAT family of transcription factors, particularly STAT3 and STAT5, function as critical downstream effectors of cytokine receptors and tyrosine kinases, regulating genes that control cell cycle progression, apoptosis resistance, and stemness [3]. In solid cancers, STAT3 activation is generally associated with worse prognosis, while STAT5 activation demonstrates context-dependent effects [3]. The convergence of these pathways creates a signaling network that drives colorectal cancer pathogenesis and offers multiple nodes for therapeutic intervention. Understanding the interplay between these pathways is essential for designing effective targeted therapies, particularly in tumors with coexisting APC and PIK3CA mutations.

Therapeutic Rationale and Evidence Base

STAT3/STAT5 as Therapeutic Targets in Cancer

STAT3 and STAT5 have emerged as compelling therapeutic targets due to their central role in oncogenic signaling and tumor microenvironment regulation. Constitutive activation of STAT3 is frequently observed in human cancer cell lines and contributes significantly to tumor formation, survival, and metastasis [4]. STAT3 regulates the expression of critical genes involved in angiogenesis (HIF1α, VEGF), cell survival (Bcl-xL, Bcl-2, Mcl-1), and cell cycle progression (Cyclin D1, D2, c-Myc) [4]. Importantly, cancer cells demonstrate greater reliance on STAT activity compared to normal cells, providing a potential therapeutic window [4]. Inhibition of STAT3 or STAT5 signaling induces apoptosis in tumor cells, while healthy normal cells can proliferate through alternative pathways [4].

Recent advances in targeting STAT proteins include the development of dual STAT3/STAT5 non-PROTAC degraders from the JPX series, which efficiently inhibit STAT phosphorylation and protein stability [5]. These compounds, such as JPX-1244, induce selective cell death in cancer samples resistant to conventional therapies by blocking STAT3 and STAT5 phosphorylation and promoting their degradation [5]. The extent of STAT3/STAT5 degradation directly correlates with cytotoxicity, confirming the mechanism of action [5]. Additionally, transcription factor decoy oligodeoxynucleotides (ODNs) represent a novel approach to target STAT proteins by competing with genomic binding sites and inhibiting downstream gene expression [4].

PI3K/AKT Pathway Inhibition in APC-Mutant Contexts

The PI3K/AKT pathway presents an attractive target in CRC, but resistance mechanisms necessitate specific combination approaches. Research demonstrates that dual PI3K/mTOR inhibitors show significant efficacy in APC and PIK3CA mutant colon cancers, whereas isoform-specific PI3K inhibitors produce minimal responses [2]. In mouse models with Apc and Pik3ca mutations, the dual PI3K/mTOR inhibitors BEZ235 and LY3023414 induced dramatic treatment responses characterized by decreased cellular proliferation and increased differentiation [2]. Quantitative measurements revealed a 53% reduction in lumen occlusion with BEZ235 and 24% reduction with LY3023414 compared to a 53% increase in controls [2].

The STAT5/Pim kinase axis represents a key resistance mechanism that protects the mTORC1/4EBP1/Mcl-1 pathway in cancer cells, particularly those with FLT3-ITD mutations [6]. This resistance can be overcome by combining proteasome inhibitors with STAT5, Pim kinase, or mTORC1 inhibitors, resulting in enhanced apoptosis [6]. These findings highlight the importance of vertical pathway inhibition and combination strategies to address compensatory mechanisms and resistance pathways.

Experimental Models and Assessment Methods

In Vitro Model Systems

Table: Experimental Models for APC/K110, STAT3, STAT5, and AKT Research

Model Type Description Applications Key Features
CRC Spheroids 3D cultures from Apcfl/flPik3cap110* mice in Matrigel [2] Drug screening, proliferation assays, differentiation studies Maintains genetic features of original tumors, polarized structures
Primary T-PLL Cells Peripheral blood-derived samples from T-PLL patients [5] STAT3/STAT5 inhibitor testing, ex vivo drug response Represents constitutive JAK/STAT activation, aggressive malignancy
Cell Line Models SK-OV-3, U87MG, and other cancer cell lines [7] AKT phosphorylation studies, viability assays Standardized models, reproducible for signaling studies
In Vivo Model Systems

Genetically engineered mouse models provide powerful platforms for evaluating therapeutic efficacy in physiologically relevant contexts. The Fc1Apcfl/+Pik3cap110* (AP) mouse model offers particular value for studying APC and PIK3CA mutant colorectal cancers [2]. These mice develop intestinal tumors with defined genetics, allowing for controlled therapeutic studies and assessment of tumor progression through multiple modalities. Immunodeficient mouse xenograft models implanted with human cancer cells enable studying STAT3/STAT5 inhibition in a human tumor context and have demonstrated the efficacy of STAT3 decoy oligodeoxynucleotides in reducing tumor growth [4].

Longitudinal monitoring of tumor response in vivo employs multiple complementary approaches. Murine endoscopy enables direct visualization and quantification of tumor size and lumen occlusion over time [2]. 18F-FDG microPET/CT imaging provides functional assessment of metabolic activity and tumor burden [2]. High-frequency ultrasound offers additional capabilities for measuring tumor dimensions and vascularization. These non-invasive methods allow for repeated measurements in the same animal, reducing inter-subject variability and enabling powerful within-subjects study designs.

Therapeutic Protocols and Testing Strategies

Single Agent Testing Protocols

Table: Inhibitor Concentrations and Treatment Conditions

Inhibitor Class Representative Agents Concentration Range Treatment Duration Key Readouts
Dual PI3K/mTOR Inhibitors BEZ235, LY3023414 [2] 10-1000 nM (in vitro); 20-35 mg/kg (in vivo) 14 days (in vivo) Spheroid diameter, lumen occlusion, pRPS6, pAKT
STAT3/STAT5 Degraders JPX-1244, other JPX-series compounds [5] IC50 determination via viability assays 24-72 hours STAT phosphorylation, target gene expression, apoptosis
PI3K p110α-specific NVP-BYL719, GDC0941 [2] 1 μM (in vitro) 48-72 hours pAKT, proliferation, viability
Transcription Factor Decoys STAT3/STAT5 decoy ODNs [4] 1-30 μM 6-48 hours STAT-DNA binding, downstream target expression

For in vitro testing of STAT3/STAT5 inhibitors, cell viability should be assessed using the CellTiter-Glo (CTG) luminescent assay following 48-72 hours of treatment, with parallel assessment of cell death via Annexin V-APC/7AAD flow cytometry [5]. Treatment media should be exchanged every 48 hours to maintain inhibitor activity, and spheroid diameters should be measured using 4X baseline pre- and post-treatment images for 3D models [2]. For JPX-series compounds, the extent of STAT3/STAT5 degradation should be correlated with cytotoxicity to confirm mechanism-based activity [5].

For in vivo administration, BEZ235 should be formulated in 90% polyethylene glycol/10% 1-methyl-2-pyrrolidinone and administered via oral gavage at 35 mg/kg/day for 14 consecutive days [2]. LY3023414 should be formulated in 1% hydroxyethyl cellulose and administered at 20 mg/kg via oral gavage every 24 hours for 14 days [2]. Tumor response should be quantified at days 1, 7, and 14 using murine endoscopy, with percent lumen occlusion calculated using ImageJ software [2]. Complementary 18F-FDG microPET/CT imaging should be performed at baseline and endpoint, with normalization to injected dose, dose decay, activity, and weight [2].

Combination Therapy Approaches

Rational combination strategies should target complementary pathways to overcome resistance mechanisms. For STAT3/STAT5-targeted approaches, promising combination partners include cladribine, venetoclax, and azacytidine, which synergistically reduce STAT5 phosphorylation even in low-responding samples [5]. For dual PI3K/mTOR inhibitors, combination with STAT5/Pim kinase axis inhibitors may prevent resistance mediated through the mTORC1/4EBP1/Mcl-1 pathway [6]. The sequencing of combination treatments should be optimized based on pharmacodynamic markers, with simultaneous administration recommended for vertical pathway inhibition and staggered dosing potentially beneficial for inducing synthetic lethality.

Evaluation of combination effects should include rigorous assessment of synergy using the Chou-Talalay method or similar approaches [5]. Combination indices should be calculated based on cell viability assays, with values below 0.9 indicating synergy, 0.9-1.1 indicating additive effects, and above 1.1 indicating antagonism [5]. For in vivo combination studies, appropriate dosing schedules must account for potential overlapping toxicities, which may require dose reduction or altered administration schedules. Pharmacodynamic markers should be monitored to confirm target engagement for all combination components.

Protocol Implementation Guidelines

Spheroid Culture and Drug Treatment

Colorectal cancer spheroid cultures should be established from primary mouse tumors or human patient-derived xenografts. For AP mouse models, colon cancer cells are harvested via endoscopic biopsy, rinsed with sterile PBS, and placed in chelation buffer on ice [2]. Tissue digestion employs collagenase and dispase at 37°C, followed by pelleting and resuspension in advanced DMEM/F12 (ADF) medium [2]. The cell solution is combined with Matrigel at a 1:1 ratio and plated as 50 μL droplets in 24-well culture plates. After incubation for 2 minutes at 37°C, plates are inverted for an additional 13 minutes before adding feeding media supplemented with murine epidermal growth factor (EGF) at 50 ng/mL [2].

For drug treatment experiments, spheroids should be passaged at least once prior to therapeutic investigations, and those beyond 9 passages should not be utilized [2]. Inhibitors are dissolved in DMSO to create 10 mM stocks, then diluted 1:1000 in culture media before further dilution to final concentrations [2]. Treatment media should be exchanged every 48 hours, with spheroid diameters measured using 4X baseline pre- and post-treatment images. Phase-contrast microscopy should document morphological changes, while spheroids can be harvested for protein analysis or immunohistochemistry after treatment.

Immunoblotting and Signaling Analysis

Protein extraction from spheroid and colon tissue samples should be performed using RIPA buffer supplemented with protease and phosphatase inhibitors. After quantification, 20-50 μg of protein should be separated by SDS-PAGE and transferred to PVDF membranes [2]. Membranes should be blocked with 5% non-fat dry milk for one hour before probing with primary antibodies against key signaling nodes:

  • PI3K/AKT pathway: phospho-AKT (Ser473), total AKT, phospho-RPS6 (Ser235/236), total RPS6, phospho-4EBP1 (Thr37/46), total 4EBP1 [2]
  • STAT pathway: phospho-STAT3 (Tyr705), phospho-STAT5 (Tyr694), total STAT3, total STAT5 [3]
  • Apoptosis regulators: Mcl-1, Bcl-2, Bcl-xL [6] [4]

For phospho-flow cytometry, single-cell suspensions should be treated with inhibitors for 15 minutes prior to stimulation with appropriate ligands (e.g., anti-IgM F(ab′)2 for B cells) [7]. Cells are immediately fixed with 1.6% paraformaldehyde for 10 minutes at room temperature, then permeabilized with ice-cold methanol for 20 minutes on ice [7]. Intracellular staining employs primary antibodies against phosphorylated proteins (1:50-1:200 dilution), followed by fluorescent secondary antibodies and analysis on a flow cytometer [7].

Data Analysis and Interpretation

Assessment of Treatment Efficacy

Quantitative analysis of treatment response should incorporate multiple complementary metrics. For in vitro studies, dose-response curves should be generated using normalized viability data, with IC50 values calculated using four-parameter nonlinear regression [5]. Apoptosis induction should be quantified via Annexin V/7AAD staining, with values reported as fold-change relative to vehicle control [5]. For spheroid models, size distribution analysis should compare pre- and post-treatment diameters, with significant shrinkage indicating antiproliferative effects and dissociation suggesting loss of cell adhesion or viability [2].

For in vivo studies, longitudinal tumor measurements should be analyzed using mixed-effects models to account for repeated measurements [2]. Percent lumen occlusion calculated from endoscopic images provides a direct measure of tumor burden, while standardized uptake values (SUVs) from microPET/CT imaging reflect metabolic activity [2]. Histopathological assessment of harvested tumors should evaluate Ki67 proliferation index, cleaved caspase-3 apoptosis staining, and differentiation markers to confirm mechanistic effects [2]. Statistical comparisons should employ appropriate tests with correction for multiple comparisons where needed.

Mechanistic Validation Studies

Confirmation of target engagement is essential for validating the mechanism of action of pathway inhibitors. For STAT3/STAT5 degraders, immunoblot analysis should demonstrate reduced total protein levels in addition to decreased phosphorylation [5]. RNA sequencing can confirm downregulation of STAT target genes such as Pim-1, CCND1, BCL2L1, and MCL1 [5]. Electrophoretic mobility shift assays (EMSAs) or DNA binding ELISAs can verify that transcription factor decoy ODNs effectively compete with genomic DNA for STAT binding [4].

Resistance mechanism studies should evaluate potential escape pathways that may limit long-term efficacy. Analysis of the STAT5/Pim kinase axis is particularly important, as Pim kinases can maintain mTORC1 activity despite PI3K/AKT inhibition [6]. Combination screens should identify agents that overcome resistance, with emphasis on vertical pathway inhibition approaches that target multiple nodes in the same pathway or parallel survival signaling routes [5]. Evaluation of feedback activation should monitor pathway nodes following acute inhibitor treatment, as compensatory mechanisms may emerge hours to days after initial target engagement.

Signaling Pathway Diagrams

G APC/K110, STAT3/STAT5, and AKT Signaling Network Cytokine_Receptors Cytokine/Growth Factor Receptors JAKs JAK Kinases Cytokine_Receptors->JAKs Activation TCR_Signaling TCR Signaling TCR_Signaling->JAKs Activation BCR_Signaling BCR Signaling PI3K PI3K (p110α) BCR_Signaling->PI3K Activation STAT3 STAT3 JAKs->STAT3 Phosphorylation STAT5 STAT5 JAKs->STAT5 Phosphorylation AKT AKT PI3K->AKT PIP3 Production MAPK MAPK Pathway Survival_Genes Survival: Bcl-2, Bcl-xL, Mcl-1 STAT3->Survival_Genes CellCycle_Genes Cell Cycle: Cyclin D1, c-MYC STAT3->CellCycle_Genes STAT5->Survival_Genes STAT5->CellCycle_Genes Pim1 Pim1 STAT5->Pim1 Transactivation beta_catenin β-catenin beta_catenin->CellCycle_Genes Angiogenesis_Genes Angiogenesis: VEGF, HIF1α APC_Complex APC/GSK-3β/AXIN Complex APC_Complex->beta_catenin Degradation JPX_Compounds JPX Compounds (STAT3/STAT5 Degraders) JPX_Compounds->STAT3 Degradation JPX_Compounds->STAT5 Degradation Decoy_ODNs Decoy ODNs (STAT3/STAT5 Inhibition) Decoy_ODNs->STAT3 DNA Binding Blockade Decoy_ODNs->STAT5 DNA Binding Blockade Dual_PI3K_mTOR Dual PI3K/mTOR Inhibitors Dual_PI3K_mTOR->PI3K mTORC1 mTORC1 Dual_PI3K_mTOR->mTORC1 Pim_Inhibitors Pim Kinase Inhibitors Pim_Inhibitors->Pim1 AKT->mTORC1 Activation mTORC1->Survival_Genes Pim1->mTORC1 Activation

Conclusion and Future Perspectives

The intricate interplay between APC/WNT signaling, STAT3/STAT5 transcription factors, and the PI3K/AKT pathway creates a complex regulatory network in colorectal cancer that necessitates multi-faceted therapeutic approaches. The protocols and application notes detailed herein provide a framework for targeting these pathways in preclinical models, with emphasis on combination strategies that address compensatory mechanisms and resistance pathways. The emergence of dual STAT3/STAT5 degraders and transcription factor decoy ODNs represents promising approaches for directly targeting transcription factors historically considered challenging drug targets.

Future directions should focus on refining patient selection strategies through comprehensive molecular profiling, including APC mutation status, PIK3CA mutations, and markers of STAT3/STAT5 activation [3] [1] [2]. The development of predictive biomarkers will be essential for identifying patient populations most likely to benefit from these targeted approaches. Additionally, exploration of novel combination regimens that incorporate immunotherapeutic agents may leverage the role of STAT proteins in regulating tumor microenvironment and immune cell function. As these targeted strategies advance toward clinical application, the rigorous preclinical evaluation outlined in these application notes will provide the foundation for rational therapeutic development.

References

Application Notes: Colorectal Cancer Patient-Derived Xenograft (PDX) Model

Author: Smolecule Technical Support Team. Date: February 2026

Patient-Derived Xenografts (PDXs) are created by directly implanting tumor tissue from a patient into an immunodeficient mouse. These models are highly valued in cancer research because they retain the biological characteristics of the original tumor, providing a more predictive platform for testing new therapies [1].

A key application of the CRC PDX model is its use in evaluating the efficacy of potential therapeutic compounds, as demonstrated in a study investigating the effects of Perfluorooctane sulfonate (PFOS) [1].

Experimental Protocol

The following protocol summarizes the methodology for establishing and utilizing a CRC PDX model, adapted from a peer-reviewed study [1].

Protocol Step Detailed Methodology & Specifications
Mouse Model NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice [1].

| Implantation | Heterogeneous tumor tissue fragments from primary patient CRC tumors are surgically implanted into mice. Site: Not specified in the available article, but subcutaneous or under the kidney capsule are common [1]. | | Monitoring & Inclusion | Mice are monitored for tumor growth. The time for tumors to reach a 5 mm diameter is highly variable, with a mean of 53.3 days (SE=5.7, range 17-136 days) [1]. | | Treatment Administration | Once a tumor reaches ≥5 mm, mice are randomized into treatment or control groups. • PFOS Dose: 1 mg/mL in water with 0.5% Tween-20 [1]. • Control: Vehicle solution (0.5% Tween-20 in water) [1]. • Administration: Provided as drinking water ad libitum for up to 10 weeks [1]. | | Supportive Care | Drinking water is supplemented with an antibiotic (e.g., sulfamethoxazole/trimethoprim) on alternate weeks to prevent opportunistic infections [1]. | | Data Collection | • Tumor size: Measured regularly. • Body weight: monitored weekly as an indicator of overall health and compound toxicity [1]. |

Signaling Pathway & Experimental Workflow

The study that utilized this PDX model investigated a compound that showed efficacy in models driven by mutations in the Adenomatous Polyposis Coli (APC) gene, which is a key driver in most colorectal cancers [2] [3]. The diagram below illustrates how a truncated APC protein can contribute to cancer progression by modulating the innate immune response.

The diagram illustrates the molecular mechanism explored in the background of the PDX study: Truncated APC (Trunc-APC) protein can localize to the mitochondrial membrane and bind to MAVS. This binding suppresses the K63-linked polyubiquitination of MAVS, which is a critical activation signal. This, in turn, disrupts the interaction between MAVS and RIG-I, ultimately dampening the type I interferon and pro-inflammatory cytokine response. A compromised immune response is one of the mechanisms that can allow tumor cells to proliferate [2].

Key Considerations for Researchers

When working with PDX models, keep the following points in mind:

  • Engraftment Success: The success of tumor implantation does not appear to be significantly affected by the age of the mouse, nor the age, gender, or race of the patient from whom the tumor was sourced. Tumor grade also did not show a clear correlation with engraftment rate in the cited study [1].
  • Tumor Growth Variability: Be prepared for high variability in tumor growth rates. The time for a tumor to become established can range widely, requiring flexible experimental timelines [1].
  • Therapeutic Heterogeneity: The response to therapy in PDX models can mirror patient heterogeneity. In the PFOS study, a dramatic reduction in tumor size was observed specifically in xenografts derived from tumors originating in the right ascending colon, highlighting the model's ability to reflect subtype-specific drug sensitivity [1].

References

APcK110 & HMC1.2 Cell Line: Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

APcK110 is a novel small-molecule inhibitor targeting Kit, a transmembrane receptor tyrosine kinase and the receptor for stem cell factor (SCF). Constitutive activation of Kit, often through gain-of-function mutations, plays a crucial role in the pathogenesis of certain cancers, including systemic mastocytosis and core-binding factor acute myeloid leukemias (AML) [1] [2]. KIT mutations occur in almost half of patients with core-binding factor leukemias and are associated with a worse clinical outcome, making Kit a promising therapeutic target [1].

The HMC1.2 cell line is a human mast cell leukemia line that possesses two characteristic activating mutations in the KIT gene: V560G in the juxtamembrane domain and D816V in the kinase domain [3] [4]. These mutations lead to ligand-independent, constitutive activation of the Kit receptor, driving uncontrolled cell proliferation and survival. This makes HMC1.2 a standard and highly relevant preclinical model for studying the efficacy of Kit inhibitors like this compound, particularly for resistant mutations like D816V [1].

Key Findings on this compound Efficacy

Research shows that this compound exerts potent anti-proliferative and pro-apoptotic effects on HMC1.2 cells and other AML models through the targeted inhibition of Kit and its downstream signaling pathways [1] [2].

  • Proliferation Inhibition: this compound inhibits the proliferation of HMC1.2 cells in a dose-dependent manner [1].
  • Induction of Apoptosis: Treatment with this compound induces programmed cell death, evidenced by the cleavage of key apoptosis markers caspase-3 and PARP [1].
  • Signaling Pathway Inhibition: this compound acts by inhibiting the phosphorylation (activation) of Kit and its key downstream effectors, including Stat3, Stat5, and Akt [1].
  • In Vivo Validation: In an OCI/AML3 xenograft mouse model of AML, treatment with this compound significantly extended survival compared to the control group, confirming its activity in a living organism [5].

Experimental Data and Protocols

In Vitro Proliferation and Viability Assay (MTT Assay)

This protocol is used to determine the inhibitory effect of this compound on cell proliferation.

  • Cell Lines: HMC1.2 (KIT V560G, D816V), OCI/AML3 (wild-type KIT, SCF-responsive) [1].
  • Drug Preparation: Prepare a 50 mM stock solution of this compound in phosphate-buffered saline (PBS). Perform serial dilutions in culture medium to achieve the desired working concentrations [1].
  • Cell Plating: Wash cells twice with RPMI-1640 containing 10% Fetal Calf Serum (FCS). Plate cells at a density of (5 \times 10^4) cells per well in a 96-well plate [1].
  • Treatment: Treat cells with a concentration gradient of this compound. Include controls with clinically used Kit inhibitors (e.g., imatinib, dasatinib) and a cytotoxic agent (e.g., cytarabine) for comparison.
  • Incubation and Measurement: Incub cells for a predetermined period (e.g., 48-72 hours). Add MTT reagent and incubate further according to the manufacturer's instructions (e.g., Promega MTT system). Measure the absorbance at a specific wavelength to quantify viable cells [1].
  • Data Analysis: Calculate the percentage of proliferation inhibition relative to untreated controls. This compound has been shown to be more potent than imatinib and dasatinib in inhibiting OCI/AML3 proliferation and at least as potent as cytarabine [1].
Apoptosis Analysis by Western Blotting

This protocol confirms the induction of apoptosis by detecting the cleavage of hallmark proteins.

  • Cell Treatment: Treat HMC1.2 cells with this compound at various concentrations for 24-48 hours [1].
  • Cell Lysis and Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and collect the supernatant containing total protein.
  • Western Blotting: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Block the membrane and incubate with primary antibodies against:
    • Cleaved Caspase-3
    • Cleaved PARP (Poly (ADP-ribose) polymerase)
    • Total Caspase-3 and PARP (loading controls)
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies. Develop the blot using enhanced chemiluminescence (ECL) reagent. The appearance of cleaved bands in treated samples indicates apoptosis induction [1].
Kit Signaling Pathway Analysis

This protocol assesses the direct target engagement and mechanism of action of this compound.

  • Cell Treatment and Lysis: Treat HMC1.2 cells with this compound. Use starved cells stimulated with SCF as a positive control for Kit activation. Lyse cells as above.
  • Immunoprecipitation (Optional): To specifically analyze Kit protein, immunoprecipitate Kit using an anti-Kit antibody before proceeding to Western blotting.
  • Western Blotting: Probe the Western blots with phospho-specific antibodies to detect levels of:
    • Phospho-Kit (p-Kit)
    • Phospho-Stat3 (p-Stat3)
    • Phospho-Stat5 (p-Stat5)
    • Phospho-Akt (p-Akt)
  • Membrane Stripping and Reprobing: Strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of each protein to confirm equal loading and calculate inhibition efficiency. This compound demonstrates dose-dependent inhibition of phosphorylation of all these targets [1].

Quantitative Data Summary

The following tables summarize key quantitative findings from the research.

Table 1: Efficacy of this compound in Cell-Based Assays [1]

Assay Type Cell Line / Model Key Finding Observation
Proliferation (MTT) HMC1.2 Dose-dependent inhibition IC50 not specified in results, but potent inhibition observed.
Proliferation (MTT) OCI/AML3 Comparative potency More potent than imatinib & dasatinib; at least as potent as cytarabine.
Apoptosis (Western Blot) HMC1.2 Caspase-3 & PARP cleavage Confirmed induction of apoptosis post-treatment.
Clonogenic Assay Primary AML Blasts Inhibition of proliferation Inhibited colony formation in patient samples.
Clonogenic Assay Normal Colony-Forming Cells Specificity No significant effect on normal hematopoietic cells.
In Vivo Study OCI/AML3 Mouse Model Survival extension Significantly longer survival (p=0.02) in treated mice [5].

Table 2: Key Characteristics of the HMC1.2 Cell Line [3] [4]

Characteristic Detail
Origin Human Mast Cell Leukemia
Disease Mast Cell Leukemia (NCIt: C3169)
Sex Male
Key KIT Mutations V560G (c.1679T>G); D816V (c.2447A>T)
Mutation Consequence Constitutive, ligand-independent Kit activation
Applications Research on mastocytosis, leukemia, and KIT inhibitor screening

Mechanistic Insights and Workflow

This compound specifically binds to and inhibits the Kit receptor. In HMC1.2 cells, which possess constitutively active Kit mutants, this inhibition blocks downstream pro-survival and proliferative signaling pathways, including the STAT and AKT pathways, ultimately leading to the activation of the caspase cascade and apoptosis [1].

apck110_mechanism This compound This compound KIT_Mutant Mutant KIT Receptor (V560G, D816V) This compound->KIT_Mutant Inhibits DownstreamSignaling Downstream Signaling (STAT3, STAT5, AKT) This compound->DownstreamSignaling Blocks Apoptosis Apoptosis This compound->Apoptosis Induces KIT_Mutant->DownstreamSignaling Activates CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation Promotes

Mechanism of this compound Action on HMC1.2 Cells

experimental_workflow CellCulture Cell Culture (HMC1.2, OCI/AML3) DrugTreatment This compound Treatment (Dose-dependent) CellCulture->DrugTreatment AssayProliferation Viability/Proliferation (MTT Assay) DrugTreatment->AssayProliferation Split Cells AssayApoptosis Apoptosis Analysis (Western Blot) DrugTreatment->AssayApoptosis Split Cells AssaySignaling Signaling Analysis (Western Blot) DrugTreatment->AssaySignaling Split Cells DataAnalysis Data Analysis AssayProliferation->DataAnalysis AssayApoptosis->DataAnalysis AssaySignaling->DataAnalysis

Experimental Workflow for this compound Testing

Conclusion and Research Implications

This compound represents a potent and promising Kit inhibitor with demonstrated efficacy in preclinical models. Its ability to inhibit proliferation and induce apoptosis in HMC1.2 cells and primary AML blasts, while sparing normal colony-forming cells, highlights its potential therapeutic window [1]. The successful extension of survival in a mouse xenograft model further supports its potential for clinical translation [5].

Key research implications include:

  • Therapeutic Potential: this compound and similar compounds should be evaluated in clinical trials for patients with Kit-driven malignancies, such as AML with KIT mutations and advanced systemic mastocytosis [1] [5].
  • Overcoming Resistance: The potency of this compound against cell lines harboring the D816V mutation, which is often resistant to other kinase inhibitors like imatinib, is of particular significance [1] [3].
  • Future Directions: Research should focus on further elucidating its full kinase inhibition profile, optimizing dosing regimens, and exploring potential combination therapies.

References

APcK110 solubility and handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

The table below summarizes the basic chemical properties and handling guidelines for APcK110 as provided by commercial suppliers [1] [2] [3].

Property Specification
CAS Number 1001083-74-4 [1] [2] [3]
Molecular Formula C₂₀H₁₆FN₃O₂ [1] [2] [3]
Molecular Weight 349.36 g/mol [1] [2] [3]
Purity ≥98% [1] [2]
Solubility Soluble to 100 mM in DMSO [1]
Storage (Powder) -20°C [1] [2]

Biological Activity & Experimental Data

This compound is a novel inhibitor of the Kit receptor tyrosine kinase. The following tables detail its key biological activities and performance in experimental models.

Table 1: Key Biological Activities of this compound

Activity Experimental Finding
Anti-proliferative Effect (OCI/AML3 cells) IC₅₀ = 175 nM [1] [2]
Potency Comparison More potent than imatinib and dasatinib; at least as potent as cytarabine in inhibiting OCI/AML3 proliferation [4] [5]
Mechanism of Action Inhibits phosphorylation of Kit, Stat3, Stat5, and Akt; induces caspase-dependent apoptosis (cleavage of caspase-3 and PARP) [4] [5]
Effect on Primary AML Blasts Inhibits proliferation in clonogenic assays, with minimal effect on normal colony-forming cells [4] [5]
In Vivo Efficacy Significantly extended survival in an OCI/AML3 xenograft mouse model (NOD-SCID mice) compared to PBS control (p=0.02) [6] [7]

Table 2: Key In-Vivo Experiment Parameters [6] [7]

Parameter Detail
Mouse Model NOD-SCID mice
Cell Line OCI/AML3 (human AML)
Dosing Route Intraperitoneal (I.P.)
Dosing Frequency Every other day
Result Significant extension of survival

Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your laboratory use.

Protocol 1: Cell Proliferation Assay (MTT) [4]

This protocol is used to determine the anti-proliferative effect of this compound on susceptible cell lines.

  • 1. Cell Preparation: Harvest and wash OCI/AML3, OCIM2, or HMC1.2 cells twice in RPMI-1640 medium supplemented with 10% Fetal Calf Serum (FCS).
  • 2. Plating: Suspend cells in medium and plate in a 96-well plate at a density of 5 x 10⁴ cells per well.
  • 3. Drug Treatment: Treat cells with a dose range of this compound. Prepare a stock solution at 50 mM in DMSO and dilute to the desired concentrations in culture medium.
  • 4. Incubation: Incub the cells for a predetermined period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.
  • 5. Viability Measurement: Add MTT reagent to each well and incubate for 1-4 hours. The viable cells will convert MTT into purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm using a plate reader.
  • 6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using appropriate statistical software.
Protocol 2: Analysis of Apoptosis by Western Blot [4] [5]

This protocol assesses the induction of caspase-dependent apoptosis by this compound.

  • 1. Cell Treatment: Treat target cells (e.g., OCI/AML3) with this compound at desired concentrations for 24-48 hours.
  • 2. Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.
  • 3. Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay.
  • 4. Gel Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer onto a nitrocellulose or PVDF membrane.
  • 5. Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-Actin). Follow with an appropriate HRP-conjugated secondary antibody.
  • 6. Detection: Develop the blots using a chemiluminescent substrate and visualize the bands using a digital imager. The appearance of cleaved caspase-3 and cleaved PARP bands indicates the induction of apoptosis.
Protocol 3: In Vivo Efficacy Study in Xenograft Model [6] [7]

This outlines the key steps from the published in vivo study.

  • 1. Mouse Preparation: Expose 8-week-old female NOD-SCID mice to 30 cGy sub-lethal whole-body irradiation.
  • 2. Tumor Engraftment: Intravenously inject 1 x 10⁵ OCI/AML3 cells per mouse.
  • 3. Drug Administration: Ten days post engraftment, begin treatment. Inject this compound or vehicle control (PBS) intraperitoneally every other day.
  • 4. Monitoring & Endpoint: Monitor mice for signs of disease (weight loss, morbidity). Use Kaplan-Meier estimates to analyze survival differences between the treated and control groups.

This compound Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and a simplified workflow for the in vivo efficacy study.

G cluster_pathway This compound Mechanism of Action cluster_workflow In Vivo Efficacy Workflow SCF Stem Cell Factor (SCF) Kit Kit Receptor SCF->Kit Activates Signaling Downstream Signaling (STAT3, STAT5, Akt) Kit->Signaling Phosphorylation APcK110_node This compound APcK110_node->Kit Inhibits Survival Cell Survival & Proliferation Signaling->Survival Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits Start NOD-SCID Mice IR Sub-Lethal Irradiation Start->IR Inject IV Injection of OCI/AML3 Cells IR->Inject Treat IP Dosing (this compound or PBS) Inject->Treat Monitor Monitor Survival & Disease Progression Treat->Monitor Analyze Analyze Results (Kaplan-Meier) Monitor->Analyze

Important Notes for Researchers

  • Research Use Only: this compound is intended for laboratory research only and is not for diagnostic or therapeutic use in humans [2] [8].
  • DMSO Handling: When preparing stock solutions in DMSO, be aware that freeze-thaw cycles may affect stability. It is recommended to prepare small, single-use aliquots stored at -80°C [2] [3].
  • Information Timeliness: The core experimental data for this compound is from 2009-2011. Be sure to consult the latest literature for any subsequent developments or newly identified properties of this compound.

References

APcK110 solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

APcK 110 Basic Solubility Information

The primary technical data available for APcK 110 indicates the following:

Property Information
Chemical Name 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine [1]
Solubility Soluble to 100 mM in DMSO [1]
Molecular Weight 349.36 g/mol [1]
Recommended Storage Store at -20°C [1]

General Solubility Troubleshooting Guide & FAQs

The following guide synthesizes general principles of handling poorly soluble compounds, which are applicable to APcK 110.

Frequently Asked Questions

  • Q1: What is the best way to initially prepare a stock solution of a compound like APcK 110?

    • A: For compounds with known DMSO solubility, like APcK 110, it is standard practice to first prepare a high-concentration stock solution (e.g., 10-100 mM) in a high-quality, anhydrous DMSO. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower [1].
  • Q2: My compound precipitates when I add it to an aqueous buffer. What can I do?

    • A: This is a common issue. Below is a workflow for systematic troubleshooting, which you can adapt for your experiments.

G Start Compound precipitates in aqueous buffer Stock Check Stock Solution Start->Stock StockCheck1 StockCheck1 Stock->StockCheck1 Ensure stock is fully dissolved and stored correctly StockCheck2 StockCheck2 Stock->StockCheck2 Use fresh aliquot; avoid water contamination Dilution Optimize Dilution Method DiluteMethod1 DiluteMethod1 Dilution->DiluteMethod1 Slow serial dilution from stock DiluteMethod2 DiluteMethod2 Dilution->DiluteMethod2 Rapid vortexing or pipetting during addition Additives Use Solubility-Enhancing Additives Additive1 Additive1 Additives->Additive1 Add mild detergent (e.g., CHAPS) Additive2 Additive2 Additives->Additive2 Add co-solvent (e.g., low % PEG) Additive3 Additive3 Additives->Additive3 Use carrier proteins (e.g., BSA) Sonication Apply Gentle Heat or Sonication Final Final Sonication->Final Test solubility in final assay buffer StockCheck1->Dilution StockCheck2->Dilution DiluteMethod1->Additives DiluteMethod2->Additives Additive1->Sonication Additive2->Sonication Additive3->Sonication

  • Q3: What experimental parameters should I optimize to improve solubility?
    • A: You can systematically adjust the conditions of your final aqueous solution. The table below summarizes key parameters to test.
Parameter Action Rationale & Notes
pH Adjust pH of aqueous buffer. Solubility is often highest when the pH is near the compound's pKa. Test a range of pH values [2].
Temperature Gently warm the solution. Slightly increasing temperature can enhance solubility. Note: stability at higher temperatures should be verified [2].
Ionic Strength Adjust salt concentration. Adding salts (e.g., NaCl) can "salt in" or "salt out" a compound; effects are compound-specific and require testing [2].
Additives Include detergents, co-solvents, or carriers. Detergents (e.g., Tween) can help solubilize hydrophobic compounds. Small percentages of co-solvents like PEG or ethanol can be used. Carrier proteins like BSA can bind and stabilize compounds in solution [2].
  • Q4: Are there tools to predict the solubility of my compound?
    • A: Yes, computational models like ESOL (Estimation of Aqueous Solubility) and more advanced machine learning models like Kingfisher are available. These tools can predict intrinsic solubility from molecular structure, which is useful in early-stage drug design [3].

Suggestions for Further Investigation

To find more specific protocols for APcK 110, you could:

  • Search Scientific Literature: Look for research papers that have used APcK 110 in their methods sections on platforms like PubMed.
  • Contact the Manufacturer: Inquire directly with the supplier (R&D Systems/Tocris) for any unpublished data or detailed reconstitution protocols.

References

APcK110 cell viability assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have when optimizing cell viability assays:

Q1: My assay shows high background signal. What could be the cause? High background is often due to chemical interference. Certain compounds, like antioxidants or molecules with redox activity, can non-enzymatically reduce the assay substrate [1] [2]. To troubleshoot, create control wells containing your culture medium and assay reagent plus the test compound, but no cells, to check for direct chemical reduction.

Q2: I'm getting inconsistent results between replicates. How can I improve this? Inconsistency often stems from uneven cell seeding. Ensure you have a well-mixed, single-cell suspension before seeding and use consistent pipetting techniques. Furthermore, the optimal cell seeding density must be determined empirically for each cell line and assay duration to ensure cells are in the log phase of growth without becoming over-confluent [1] [3].

Q3: Why is there little to no signal in my treated wells? A lack of signal indicates either high cytotoxicity from your treatment or an issue with the assay itself. First, confirm that the treatment duration is appropriate for the mechanism of action (e.g., apoptosis may take time to manifest). Second, verify that you are using a sufficient concentration of the assay reagent and that the incubation time is long enough for the detectable product to form [1] [3].

Q4: My assay results don't match other viability readouts (e.g., cell counting). Is this normal? Yes, it can be. Remember that metabolic assays like MTT, WST-1, and resazurin measure cellular metabolism, not cell number directly. Culture conditions that alter cell metabolism (e.g., contact inhibition, nutrient depletion, or changed pH) will affect the signal independently of the actual cell number [1]. It is crucial to use a complementary method, such as direct cell counting with a live/dead stain, to confirm your findings.

Troubleshooting Guide

The table below outlines common problems, their potential causes, and solutions to help users diagnose their experimental issues.

Problem Potential Cause Recommended Solution
High Background Noise Chemical interference from test compounds; spontaneous reagent reduction [1] [2]. Include no-cell controls with test compounds; protect reagents from light; adjust medium pH.
Low Signal-to-Noise Ratio Incorrect cell density; insufficient assay incubation time [3]. Perform cell titration experiment to find optimal seeding density; extend reagent incubation time.
High Well-to-Well Variability Inconsistent cell seeding or pipetting; edge effect in microplate [3]. Use well-mixed cell suspensions; calibrate pipettes; use interior wells and consider a plate humidifier.
No Formazan/Fluorophore Formation Loss of reagent activity; non-viable cell starting population; incorrect storage of reagents [3]. Test reagent on a known viable cell line; check cell viability before assay; ensure proper reagent storage.
Unexpected Viability Increase Assay measures metabolism, not just proliferation; test compound may be mitogenic [1]. Do not equate metabolic activity solely with cell number; use a direct proliferation assay (e.g., cell counting) for confirmation.

Comparison of Common Assay Types

Choosing the right assay is critical. The table below summarizes key characteristics of popular cell viability assays to help users make an informed decision.

Feature MTT Assay WST-1 Assay Resazurin Assay ATP Assay
Principle Tetrazolium reduction Tetrazolium reduction Resazurin reduction ATP concentration
Signal Type Absorbance Absorbance Absorbance/Fluorescence Luminescence
Solubilization Required (Organic solvent) Not required Not required Cell lysis required
Key Advantage Widely adopted, inexpensive [1] Water-soluble product, one-step [3] Flexible detection, multiple timepoints [2] Highly sensitive, rapid [2]
Key Disadvantage Cytotoxic, requires solubilization [1] May require electron acceptor [3] Potential interference Endpoint only, costly
Best For Endpoint, budget-conscious labs Easy protocol, multiple reads Kinetic studies, flexibility High-sensitivity, HTS

Experimental Protocol: WST-1 Cell Viability Assay

Here is a detailed, adaptable protocol for a common viability assay, which can serve as a template for your APcK110 documentation.

1. Reagents and Materials

  • Cell culture medium and supplements (e.g., FBS).
  • WST-1 assay reagent (ready-to-use solution).
  • Test compounds.
  • 96-well flat-bottom tissue culture plate.
  • Microplate reader capable of measuring absorbance at 440-450 nm.
  • CO₂ incubator.

2. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density. Include blank wells (medium only) and control wells (cells with no treatment/vehicle control).
  • Incubation: Incubate the plate under standard growth conditions (e.g., 37°C, 5% CO₂) for the desired period (e.g., 24-96 hours).
  • Treatment: Add the test compounds at the required concentrations.
  • Assay Development: After the treatment period, add WST-1 reagent directly to each well (10 µL per 100 µL of culture medium is a common starting point) [3].
  • Incubation and Measurement: Incubate the plate for 0.5 to 4 hours. Monitor color development. Read the absorbance at 440-450 nm, using a reference wavelength above 600 nm to correct for background.

3. Data Analysis

  • Subtract the average absorbance of the blank wells from all other sample readings.
  • Calculate the percentage of cell viability relative to the untreated control cells.
  • Generate dose-response curves to calculate IC₅₀/EC₅₀ values.

Experimental Workflow and Signaling Context

To provide a broader context for how viability assays fit into drug discovery, the diagrams below illustrate a general experimental workflow and a key signaling pathway often investigated in cancer drug development.

G Start Start Experiment PC Plate Cells Start->PC TD Treat with Compound/Drug PC->TD AR Add Assay Reagent (e.g., WST-1, MTT) TD->AR Inc Incubate AR->Inc Meas Measure Signal (Absorbance/Fluorescence) Inc->Meas Anal Analyze Data (Normalize, Calculate % Viability) Meas->Anal End Generate Report Anal->End

Diagram 1: A generalized workflow for a cell viability assay. The process begins with plating cells, followed by treatment with the compound of interest. After adding the assay reagent and a defined incubation period, the signal is measured and analyzed to determine the impact on cell viability.

G GPCR Growth Factor Receptor (e.g., EGFR) PI3K PI3K GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT AKT Activation PIP3->AKT Recruits & Activates mTOR mTOR Signaling AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes ViabilityAssay Viability Assay Readout Survival->ViabilityAssay Drug PI3K Inhibitor (e.g., Alpelisib) Drug->PI3K Inhibits

Diagram 2: Simplified PI3K/AKT/mTOR signaling pathway, a common target in cancer drug discovery. Inhibitors (like Alpelisib) block this pathway, leading to reduced cell survival and proliferation, which is quantified using cell viability assays [4] [5].

References

Troubleshooting Guide for Proliferation Assay Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Here is a guide built around common challenges in concentration optimization experiments. You can use this template and fill in the specifics for APcK110 once you have the data.

Table 1: Common Issues and Potential Solutions

Problem Phenomenon Possible Root Cause Suggested Troubleshooting Steps
High background signal Reagent cytotoxicity at high concentrations Test a wider range of lower concentrations; include a vehicle control.
No dose-response observed Insoluble compound, incorrect concentration range Check compound solubility (DMSO stock); verify serial dilution technique.
Low signal-to-noise ratio Inadequate cell seeding density, poor assay sensitivity Optimize cell number per well; confirm health and viability of cell line.
High well-to-well variability Inconsistent pipetting during serial dilution or cell seeding Use calibrated pipettes; practice technique; include sufficient replicates.
Non-monotonic response (e.g., bell-shaped curve) Off-target effects at higher concentrations, receptor down-regulation Extend assay duration to observe sustained effects; investigate alternative mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is a logical workflow for initially establishing a proliferation assay with a new compound like this compound? A systematic approach is key to building a robust and reproducible assay. The following diagram outlines the core workflow:

G Start Start: Assay Establishment A Determine Solubility & Stability in DMSO/buffer Start->A B Establish IC50/EC50 Range via Pilot Dose-Response A->B C Optimize Cell Seeding Density and Assay Time Course B->C D Formal Concentration- Response Experiment C->D E Data Analysis & Curve Fitting (e.g., IC50) D->E Validate Validate Findings with Secondary Assay E->Validate

Q2: How do I determine the right concentration range to test for a new molecule? Begin with a broad range based on prior literature for similar compounds or a preliminary viability screen (e.g., 1 nM to 100 µM). From this initial data, perform a second, more focused experiment with serial dilutions (e.g., 1:3 or 1:5) centered on the estimated IC50 or EC50 to define the curve accurately.

Q3: What key controls are essential for a reliable proliferation assay? Always include these controls in your plate layout:

  • Negative Control: Cells with media only (measures baseline proliferation).
  • Vehicle Control: Cells treated with the compound's solvent (e.g., DMSO) at the highest concentration used (controls for solvent effects).
  • Positive Control: Cells treated with a known proliferation inhibitor (e.g., Staurosporine) or stimulator (validates assay performance).

Q4: Our dose-response curve has a poor fit. What could be the reason? This is often due to:

  • Insufficient Data Points: Not enough concentrations around the inflection point of the curve. Ensure you have adequate points, especially near the expected IC50/EC50.
  • High Variability: Technical errors or inconsistent cell seeding can scatter the data, making it difficult for the model to fit. Review your technique and increase the number of replicates (n).
  • Incorrect Model: The data may not follow a standard sigmoidal model. Explore other fitting models available in your analysis software.

Experimental Protocol: Cell Viability and Proliferation Assessment

Since a specific protocol for this compound was not available, the following is a generalized methodology for assessing cell viability and proliferation, adapted from a study on mesenchymal stem cells [1]. You can use this as a starting point for your own work.

1. Cell Seeding and Treatment

  • Seed your target cells in a culture plate at a pre-optimized density (e.g., 2000-10,000 cells/cm²) in complete growth medium [1].
  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
  • Prepare a serial dilution of this compound in the appropriate buffer or culture medium.
  • Replace the old medium with the new medium containing the test concentrations of this compound. Include vehicle and positive controls.

2. Cell Viability Assessment (Trypan Blue Exclusion) This method distinguishes between live and dead cells based on membrane integrity [1].

  • At the desired time points (e.g., 24h and 48h), detach the cells using a trypsin/EDTA solution [1].
  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.
  • Resuspend the cell pellet in phosphate-buffered saline (PBS).
  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
  • Load the mixture onto a hemocytometer and count the unstained (viable) and blue-stained (non-viable) cells.
  • Viability (%) = (Number of viable cells / Total number of cells) × 100.

3. Cell Proliferation Assessment (Ki67 Immunohistochemistry) The Ki67 protein is a canonical marker for proliferating cells and can be detected via immunohistochemistry (IHC) [1].

  • Culture cells on sterile slides or coverslips placed in a culture dish.
  • After treatment, fix the cells with 4% paraformaldehyde for 30 minutes [1].
  • Permeabilize cells and block non-specific binding sites with a suitable blocking serum.
  • Incubate with a primary antibody against Ki67 (e.g., Rabbit Anti-Human Ki-67 Monoclonal Antibody) overnight at 4°C [1].
  • The next day, wash and incubate with a biotinylated secondary antibody, followed by an ABC complex (streptavidin) [1].
  • Develop the color reaction using a chromogen like diaminobenzidine (DAB).
  • Counterstain with hematoxylin, mount the slides, and image under a microscope.
  • The Ki67 labeling index is calculated as the percentage of Ki67-positive cells relative to the total number of cells counted [1].

References

APcK110 vehicle control DMSO percentage

Author: Smolecule Technical Support Team. Date: February 2026

Key Formulation Detail for APcK110

A crucial detail from the foundational research paper is that this compound was initially prepared as a 50 mM stock solution in phosphate-buffered saline (PBS), not in DMSO [1]. This suggests that for subsequent dilution in cell culture media, the final DMSO concentration might have been very low or even zero.

When DMSO is used as a solvent, the vehicle control should match the highest concentration of DMSO present in any treatment group within the experiment [2]. The maximum safe concentration of DMSO is highly cell-type dependent, so you should determine this empirically for your specific experimental model.

General DMSO Cytotoxicity Guidelines

The table below summarizes findings from a recent study on the effects of DMSO on human apical papilla cells (hAPC), which provides a useful reference for establishing your own safe concentration levels [3].

DMSO Concentration Effect on Cell Viability (hAPC) Recommendation
0.1% & 0.5% No significant cytotoxicity at 24, 48, 72 hours, or 7 days. Generally safe for hAPC.
1% Not cytotoxic at 24h; significant reduction in viability at 72h and 7 days. Use with caution for longer exposures.
5% & 10% Cytotoxic (reduced viability by >30%) at all time points. Avoid for hAPC cultures.

Troubleshooting Common Vehicle Control Issues

Here are some common pitfalls and how to address them:

  • Problem: Variable cell growth in control groups.

    • Solution: DMSO itself can sometimes affect cell proliferation [4]. Ensure your vehicle control contains the exact same DMSO concentration as your highest drug-treated group. Conduct a dose-response assay with DMSO alone on your specific cell line to establish a non-cytotoxic threshold.
  • Problem: Unanticipated biological effects in the experiment.

    • Solution: DMSO is not biologically inert. At higher concentrations (e.g., 1%), it was found to increase the mineralization activity of hAPC [3]. Using the lowest possible concentration is critical to minimize solvent-induced artifacts.
  • Problem: Compound precipitation or instability.

    • Solution: While this compound was soluble in PBS [1], many investigational compounds require DMSO. If you must use DMSO, create a concentrated stock solution to minimize the final volume added to the culture medium (e.g., a 1:1000 dilution from stock yields a 0.1% final DMSO concentration).

Experimental Protocol for Determining DMSO Tolerance

Before using this compound, it is essential to determine the maximum safe DMSO concentration for your specific cell model.

Start Start: Determine DMSO Tolerance Plate Plate cells in 96-well plate Start->Plate Treat Treat with DMSO (0.1%, 0.5%, 1%, 5%) Plate->Treat Incubate Incubate (24, 48, 72h, 7 days) Treat->Incubate MTT Add MTT reagent (5 mg/mL in PBS) Incubate->MTT Incubate2 Incubate 4h (37°C, dark) MTT->Incubate2 Solubilize Solubilize formazan with 100µL DMSO Incubate2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Analyze data >30% reduction = cytotoxic Measure->Analyze

References

Understanding Apoptosis and Its Detection

Author: Smolecule Technical Support Team. Date: February 2026

Apoptosis, or programmed cell death, is a tightly regulated process essential for development and tissue homeostasis. It is characterized by distinct biochemical and morphological changes, which form the basis for most detection methods [1] [2].

The process is primarily mediated by two core signaling pathways:

  • The Extrinsic Pathway: Initiated by the binding of death ligands (e.g., FasL, TRAIL) to cell surface death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspases like caspase-8 and -10 [3] [2].
  • The Intrinsic Pathway: Triggered by internal cellular stresses (e.g., DNA damage), this pathway involves proteins from the Bcl-2 family that regulate mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and the formation of the apoptosome, which activates caspase-9 [3] [2].

Both pathways converge on the activation of executioner caspases-3 and -7, which are responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis [4] [2].

The following diagram illustrates the key components and flow of these two pathways:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Execution Phase Start Start DR Death Receptor Activation Start->DR Stress Cellular Stress (DNA damage, etc.) Start->Stress FADD Adaptor Protein (FADD/TRADD) DR->FADD Casp8 Pro-Caspase-8 FADD->Casp8 DISC DISC Formation Casp8->DISC tBID tBID DISC->tBID Crosstalk Casp37 Caspase-3/7 Activation DISC->Casp37 Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) tBID->MOMP Amplifies Bcl2 Bcl-2 Family Protein Balance Stress->Bcl2 BaxBak Bax/Bak Activation Bcl2->BaxBak BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Apoptosome->Casp37 Activation Death Apoptotic Cell Death (PS exposure, DNA fragmentation, chromatin condensation) Casp37->Death

Apoptosis Assay FAQ & Troubleshooting Guide

Here are common questions and issues researchers face, with a focus on phosphatidylserine (PS) detection assays like those using APC-annexin V.

Question/Issue Possible Cause Recommended Solution
High background in untreated controls with APC-annexin V. Trypsinization damages the plasma membrane, exposing PS on the inner leaflet. [5] Allow cells to recover for 30-45 minutes in complete medium after trypsinization before staining. For lightly adherent cells, use a non-enzymatic dissociation buffer. [5]
Can I use APC-annexin V in imaging assays? All cells stain to some extent, making it hard to distinguish bright apoptotic cells from dim non-apoptotic ones. [5] Caspase activation assays (e.g., CellEvent Caspase-3/7) are better suited for imaging. APC-annexin V is optimized for flow cytometry. [5]
Can I fix cells after APC-annexin V labeling? Standard permeabilization destroys annexin V binding. [5] It is possible, but not ideal. If required, fix with 3.7% formaldehyde in PBS containing calcium to maintain binding. Do not permeabilize. [5]
Low signal in caspase-3/7 activity assay. Insufficient apoptotic induction; suboptimal reagent concentration or incubation time. Include a positive control (e.g., camptothecin-treated cells [6]). Optimize reagent concentration and confirm instrument detection sensitivity is adequate. [4]
What is the best control for inducing apoptosis? Varies by cell type and assay. Common methods include: 1) Chemical inducers (staurosporine, camptothecin). 2) Physical stress (50-60°C water bath for 5-10 min). 3) DMSO treatment (concentration and time require pre-experiment optimization). [7]
Should I use adherent cells, suspended cells, or both? Apoptotic cells detach and are lost if only adherent cells are collected. [7] For accuracy, collect both floating cells in the culture medium and adherent cells (after gentle trypsinization with recovery) for analysis. [7]

Key Apoptosis Assay Methodologies

Here are detailed protocols for two of the most common apoptosis assays used in high-throughput screening.

Luminescent Caspase-3/7 Activity Assay

This is a highly sensitive and popular homogeneous (no-wash) assay for HTS, as it indicates a cell's commitment to apoptosis [4].

  • Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7. The reaction releases aminoluciferin, which is utilized by firefly luciferase to produce light, measured as Relative Luminescence Units (RLU). [4]
  • Protocol:
    • Cell Plating: Plate cells in an opaque-walled, white microplate (clear bottom optional for microscopy). [4]
    • Treatment: Apply test compounds. Note that routine DMSO concentrations (e.g., 0.1-1%) do not substantially interfere. [4]
    • Assay Reagent Addition: Add an equal volume of Caspase-Glo 3/7 reagent directly to cells in culture medium. [4]
    • Incubation: Mix contents gently and incubate at room temperature for 30 minutes to several hours (optimize for your cell line). [4]
    • Detection: Measure luminescence with a plate-reading luminometer. [4]
APC-Annexin V Staining for Flow Cytometry

This assay detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.

  • Principle: Recombinant annexin V conjugated to Allophycocyanin (APC) binds with high affinity to PS in the presence of calcium. It is typically combined with a dead cell stain like propidium iodide (PI) or 7-AAD to distinguish early apoptotic (APC+/PI-) from late apoptotic/necrotic (APC+/PI+) cells. [4] [5] [1]
  • Protocol:
    • Cell Preparation: Harvest cells. For adherent cells, trypsinize gently and allow them to recover for 30 minutes in complete medium to prevent false positives. [5]
    • Washing: Wash cells 1-2 times with cold PBS.
    • Staining: Resuspend cell pellet in Annexin V Binding Buffer (PBS alone is insufficient). Add APC-annexin V and a viability dye (e.g., 7-AAD) as per kit instructions. [7]
    • Incubation: Incubate for 15-20 minutes in the dark at room temperature.
    • Analysis: Analyze by flow cytometry within 1 hour.

The standard workflow for this assay is summarized below:

G Start Start Harvest Harvest Cells Start->Harvest Adherent Adherent Cells? Harvest->Adherent Trypsinize Trypsinize Cells Adherent->Trypsinize Yes Suspend Cells in Suspension Adherent->Suspend No Recover Recover 30-45 min in complete medium Trypsinize->Recover Recover->Suspend Wash Wash with PBS Suspend->Wash Stain Resuspend in Binding Buffer Stain with APC-Annexin V and Viability Dye Wash->Stain Incubate Incubate 15-20 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Comparison of Apoptosis Detection Methods

Different assays target distinct biochemical events in the apoptotic cascade. The table below compares several common techniques to help select the right assay.

Assay Method Target / Principle Detection Platform Key Advantages Key Limitations
Caspase-3/7 Activity Cleavage of luminogenic/fluorogenic DEVD-peptide substrate. [4] Luminescence/Fluorescence plate reader, flow cytometry. [4] [1] High sensitivity, homogeneous "no-wash" HTS compatibility, indicates "point of no return". [4] Measures mid-stage apoptosis; caspase-independent death not detected.
APC-Annexin V Binding Exposure of PS on outer membrane leaflet. [4] Flow cytometry (recommended). [5] Detects early apoptosis; can be multiplexed with viability dyes. Sensitive to mechanical damage (trypsin); not ideal for fixed cells or imaging. [5]
TUNEL Assay DNA fragmentation (3'-OH ends in double-strand breaks). [4] [6] Fluorescence microscopy, flow cytometry. [6] Highly specific for late-stage apoptosis; works on fixed tissue. Multi-step procedure, not ideal for HTS; can have false positives from necrosis. [4]
Mitochondrial Potential Loss of mitochondrial membrane potential (ΔΨm). [8] Fluorescence plate reader, flow cytometry. Detects early intrinsic pathway event; uses ratiometric dyes like JC-1. [8] Changes can be reversible or occur in other forms of cell stress.
DNA Fragmentation Assays Chromatin condensation and nuclear fragmentation. [6] Fluorescence microscopy (with Hoechst/DAPI), gel electrophoresis. Simple, low-cost; provides clear morphological evidence. Lower throughput; not quantitative for early stages.

References

APcK110 phosphorylation inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common questions and solutions to frequent issues encountered when studying the inhibition of kinases like PI3K p110α.

How can I identify the specific kinase responsible for phosphorylating my protein of interest?

A method called Kinase inhibitor profiling to identify kinases (KiPIK) is highly effective. It uses the unique inhibition "fingerprints" of well-characterized kinase inhibitors to pinpoint the kinase acting on a specific phosphosite in a cellular extract [1].

  • Core Protocol:

    • Prepare Cell Extract: Generate extracts from cells under conditions where your phosphorylation event is active (e.g., stimulated with growth factors). Include phosphatase inhibitors to preserve kinase activity [1].
    • Set Up Kinase Reactions: In parallel reactions, incubate the cellular extract with your substrate (e.g., a biotinylated peptide containing the phosphosite of interest). Spike each reaction with a different inhibitor from a profiled library [1].
    • Detect Phosphorylation: Quantify substrate phosphorylation in each reaction using a method like ELISA with a phospho-specific antibody [1].
    • Analyze the Fingerprint: Calculate the correlation between the inhibition pattern you observed and large-scale in vitro inhibition profiles of recombinant kinases. The kinase with the highest correlation is the prime candidate [1].
  • Troubleshooting:

    • Problem: Weak or no phosphorylation signal in the assay.
    • Solution: Optimize cell stimulation conditions. Ensure substrate concentration is not limiting and confirm the specificity and sensitivity of your detection antibody.
    • Problem: High background signal across all inhibitors.
    • Solution: Include a control reaction with a high concentration of a non-specific kinase inhibitor (e.g., staurosporine) to define the baseline and confirm the signal is kinase-dependent.
What are the best methods to confirm and characterize phosphorylation sites on a kinase like p110α?

Mass spectrometry (MS) is the most powerful and direct technique for identifying and validating phosphorylation sites [2] [3].

  • Core Protocol:

    • Enrich Phosphoproteins: Immunoprecipitate your target kinase (e.g., p110α) from cell lysates.
    • Digest and Enrich Phosphopeptides: Digest the purified proteins with trypsin, then enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Metal Oxide Affinity Chromatography (MOAC) [3].
    • LC-MS/MS Analysis: Analyze the peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides, generating data to identify the peptide sequence and the precise location of the modification [2].
    • Data Interpretation: Use software to search the MS/MS spectra against protein databases to identify phosphorylation sites.
  • Troubleshooting:

    • Problem: Low coverage of your protein of interest or specific phosphopeptides.
    • Solution: The hydrophilic nature of phosphopeptides can cause losses during sample preparation. Use polymer-based reverse-phase perfusion chromatography (like Oligo R3) for more effective enrichment and desalting [3].
    • Problem: Cannot distinguish between phosphosite localization (e.g., S124 vs. S125).
    • Solution: Use MS fragmentation techniques that preserve labile modifications, such as Electron Transfer Dissociation (ETD), which provides more extensive backbone fragmentation for precise site localization [3].
My kinase inhibition experiment failed. The phosphorylation signal of my target did not decrease. What could be wrong?

This is a common challenge. The table below summarizes potential causes and solutions.

Potential Cause Diagnostic Questions Recommended Solution
Insufficient Inhibition Was the inhibitor concentration sufficient? Did you confirm on-target engagement? Perform a dose-response curve. Use a cellular activity assay to verify target inhibition [1].
Off-Target & Signaling Does the inhibitor have a clean profile? Could a parallel pathway be compensating? Check the inhibitor's selectivity profile. Inhibit potential parallel pathways or use genetic validation (e.g., siRNA) [1].
Non-Kinase Dependency Is the phosphorylation event truly direct? Combine inhibitor data with in silico predictions and genetic screens to build a more complete picture of the signaling network [1].

Experimental Workflow for Phosphorylation Inhibition Validation

The following diagram outlines a generalizable workflow for validating the inhibition of a phosphorylation event, integrating the methods discussed above.

G start Define Research Objective: Identify & Inhibit Kinase for Phosphosite X step1 1. Identify Kinase (KiPIK Assay) start->step1 data1 Output: Kinase Inhibition Fingerprint step1->data1 step2 2. Validate Phosphosite (Mass Spectrometry) data2 Output: Precise Phosphosite Map step2->data2 step3 3. Confirm Functional Inhibition (Cellular Assays) data3 Output: Dose-Dependent Phospho-Signal Reduction step3->data3 data1->step2 data2->step3 end Validated Phosphorylation Inhibition data3->end input1 Profiled Inhibitor Library input1->step1 input2 Phospho-Specific Antibody input2->step1 input3 Cellular Extract + Substrate input3->step1 input4 LC-MS/MS Platform input4->step2 input5 IMAC/MOAC Enrichment input5->step2 input6 Dose-Response Inhibitors input6->step3 input7 Cell Viability/Proliferation Assay input7->step3

Key Technical Considerations

  • Specificity is Paramount: Always use multiple, orthogonal methods (e.g., KiPIK, MS, and genetic knockdown) to confirm the identity of the direct upstream kinase and the functional effect of its inhibition [1] [3].
  • Cellular Context Matters: Kinase signaling is highly dependent on the cellular environment. Perform key validation experiments in biologically relevant cell types and under appropriate stimulation conditions [4] [1].
  • Leverage Public Data: When planning experiments, consult resources like PhosphoSitePlus, a curated database that contains a vast repository of known phosphorylation sites which can serve as a valuable reference [2].

References

APcK110 primary cell culture challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the main advantages of using primary cells over cell lines? Primary cells are often preferred in research because they better mimic in vivo conditions and maintain the typical morphology, cell surface, and cytosolic markers of the native tissue, leading to more physiologically relevant data [1].

  • What are the most common challenges when working with primary cells? Researchers often face challenges such as the short lifespan and limited replicative potential of primary cells, batch-to-batch variability due to donor dependence, and heightened sensitivity to culture conditions compared to immortalized lines [2] [3] [4].

  • Which cell types are most commonly used in research? Commonly used primary cells include human epithelial cells (from lung, kidney, skin), hepatocytes for toxicology and metabolic studies, neuronal cells for neurodegenerative disease models, and cardiac myocytes for cardiovascular drug testing [2].

Troubleshooting Common Problems

The table below outlines specific issues with primary hepatocytes and neural cells, their potential causes, and recommended solutions.

Problem Possible Cause Recommendation
Low Cell Viability Post-Thaw Improper thawing technique; Rough handling Thaw quickly (<2 mins at 37°C); Use wide-bore pipette tips; Mix slowly [3].
Low Attachment Efficiency Not enough time to attach; Poor substratum; Incorrect media Wait longer for attachment; Use validated coated plates; Check cell lot specifications for "plateable" qualification [3].
Sub-Optimal Monolayer Confluency Seeding density too low; Insufficient dispersion during plating Check lot-specific sheet for correct density; Disperse cells evenly in a figure-eight pattern post-seeding [3].
Neural Cells Forming Clumps in 96-well Plate Coating matrix dried out; Cells settled during dispensing Shorten time between coating and cell seeding; Resuspend cells thoroughly before dispensing for each well [3].
Failure of Neural Induction Low-quality stem cells; Incorrect cell confluency; Wrong B-27 supplement use Remove differentiated hPSCs before induction; Plate at correct density (e.g., 2–2.5 x 10^4 cells/cm²); Use correct, fresh B-27 supplement [3].
Slow Proliferation After Passaging Use of harsh trypsin; No appropriate neutralization Use lower concentration Trypsin/EDTA formulations; Neutralize with the correct solution, not just serum-free media [4].

Essential Protocols for Primary Cell Culture

Adhering to standardized protocols is critical for success. The workflows below summarize key routines for thawing and handling fragile cells.

Start Start Cell Recovery Thaw Rapid Thawing (<2 min at 37°C) Start->Thaw Transfer Transfer to Pre-Rinsed Tube Thaw->Transfer Dilute Drop-wise Dilution with Pre-warmed Medium Transfer->Dilute Count Perform Viability Count Dilute->Count Plate Plate at Recommended Seeding Density Count->Plate Incubate Incubate Plate->Incubate

General Thawing and Seeding Protocol

This workflow is crucial for recovering cells from cryopreservation with high viability.

  • Rapid Thawing: Thaw vial in a 37°C water bath, gently swirling until only a small ice crystal remains (under 2 minutes) [3].
  • Gentle Handling: For fragile cells (e.g., neurons), transfer the thawed cell suspension directly into a tube containing pre-warmed complete medium. Avoid centrifugation if the protocol specifies, as it can be more damaging than residual cryoprotectant [3] [4].
  • Drop-wise Dilution: To prevent osmotic shock, add warm medium to the cells slowly and drop-wise. Do not add the full volume at once [3].
  • Viability Count: Always perform a cell count with trypan blue before plating. Do not let the cell mixture sit in trypan blue for more than one minute [3].
  • Proper Plating: Plate cells immediately after counting at the manufacturer's recommended seeding density. Ensure even dispersion by gently moving the culture vessel in a figure-eight and back-and-forth pattern before placing it in the incubator [3].

SubStart Start Subculture CheckConf Check Cell Confluency SubStart->CheckConf SelectReag Select Mild Dissociation Reagent CheckConf->SelectReag Neutralize Neutralize with Correct Solution SelectReag->Neutralize Centrifuge Centrifuge Neutralize->Centrifuge Reseed Reseed at Optimal Density Centrifuge->Reseed

Optimal Subculture Protocol

Passaging cells incorrectly can severely impact future growth.

  • Use Mild Reagents: Primary cells are sensitive. Use lower concentration Trypsin/EDTA formulations (e.g., 0.05% instead of 0.25%) to avoid damaging surface receptors [4].
  • Proper Neutralization: Some specialized, serum-free media are not effective at neutralizing trypsin. Always use the appropriate neutralizing solution recommended in the optimized protocol [4].
  • Avoid Over-passaging: Primary cells have a finite number of population doublings. Use cells within the specified range and avoid re-freezing late-passage cells, as recovery is not guaranteed [3] [4].

Industry Context and Best Practices

Understanding the broader landscape can help in troubleshooting and planning experiments.

  • Market Growth & Drivers: The primary cell culture market is projected to grow at a CAGR of 6.05% to 10.7%, driven by demand for personalized medicine, R&D in oncology/virology, and advancements in 3D cell culture and automation [2] [5].
  • Key Technical Trends: Current trends that improve data quality include the adoption of 3D cell culture models (organoids, spheroids), the shift to serum-free and xeno-free media for better reproducibility, and the integration of AI and automation for cell monitoring [2] [5].

References

Standard Method for IC50 Determination

Author: Smolecule Technical Support Team. Date: February 2026

The core method for determining IC50 involves measuring the biological response of a system (e.g., cell-based assay) to a range of inhibitor concentrations and fitting the data to a dose-response curve. [1]

The standard process can be visualized in the following workflow:

G Start Start IC50 Determination P1 Design Experiment Prepare inhibitor serial dilutions Start->P1 P2 Perform Assay Measure response at each concentration P1->P2 P3 Fit Data Use nonlinear regression with 4-parameter logistic model P2->P3 P4 Calculate IC50 Concentration at half-maximal inhibition from curve P3->P4 End IC50 Value Obtained P4->End

The data is typically fit using a four-parameter logistic (4PL) regression model, often called a "variable slope" model. [1] The equation is:

Y = Bottom + (Top - Bottom) / (1 + 10^((X - LogIC50) * HillSlope))

Where:

  • Y is the response
  • X is the logarithm of concentration
  • Top and Bottom are the plateaus of the curve
  • LogIC50 is the log of the IC50 value
  • HillSlope describes the steepness of the curve [2]

Key Experimental Parameters and Variability

A critical review of methodologies highlights that the calculated IC50 value can vary significantly depending on the experimental parameters and calculation methods used. [3] Standardizing these factors within your lab is crucial for consistent results.

The table below summarizes key parameters and sources of variability to control in your IC50 assays.

Parameter/Variable Description & Impact Recommendation
Cell Line & Model Choice of cell line (e.g., Caco-2, transfected) and monolayer age affect transporter expression and results. [3] Validate your chosen model with known inhibitors and substrates.
Assay Parameter The specific parameter used for calculation (e.g., efflux ratio, net secretory flux) can lead to different IC50 values. [3] Consistently use the same, biologically relevant parameter for a given project.
Calculation Method Using "percent inhibition" vs. "percent control" and different software can yield varying results. [3] Standardize the calculation equation and software across all experiments.
Control Substrates/Inhibitors Using non-specific controls can lead to misinterpretation of results. [3] Use well-characterized, specific probe substrates and inhibitors.

Troubleshooting Common IC50 Assay Issues

Here are solutions to common problems researchers face, based on the general principles found in the search results.

Problem: High variability between replicates.

  • Solution: Ensure consistent cell culture conditions (passage number, seeding density, monolayer age). Pre-incubate cells with the inhibitor for a set time (e.g., 30 minutes) before adding the substrate to ensure proper interaction. [3]

Problem: IC50 curve has a poor fit (low R²).

  • Solution:
    • Check data transformation: Ensure the X-values (concentration) are plotted as logarithms. [1]
    • Widen concentration range: Ensure your tested concentrations adequately define both the upper and lower plateaus of the curve.
    • Review model: Confirm that the 4-parameter logistic model is appropriate for your data. For asymmetric data, a 5-parameter model may be needed. [2]

Problem: Inconsistent IC50 values for the same compound across different labs.

  • Solution: This is a known challenge. [3] The best practice is to fully document and standardize your entire protocol—including cell culture, assay conditions, and data analysis method—and validate your assay against a set of known standards.

References

A Framework for Enhancing Specificity

Author: Smolecule Technical Support Team. Date: February 2026

The term "APcK110" is not defined in the available literature. It's possible this refers to an APC (Adenomatous Polyposis Coli) mutant, a kinase (CK), or an internally developed reagent. The following guide addresses common specificity issues using general principles.

A systematic approach to troubleshooting specificity issues involves several key phases, as outlined in the workflow below:

Specificity_Enhancement_Workflow cluster_analysis Characterization Phase cluster_opt1 Assay Condition Optimization cluster_opt2 Reagent Design Optimization cluster_validation Validation Phase Start Start: Specificity Issue Detected Analysis Characterize the Issue Start->Analysis Opt1 Re-evaluate Assay Conditions Analysis->Opt1 Opt2 Optimize Reagent Design Analysis->Opt2 A1 Identify off-target binding A2 Determine binding kinetics Validation Validate Specificity Opt1->Validation O1A Adjust salt concentration and pH O1B Add competitor molecules (e.g., tRNA, BSA) O1C Optimize washing steps Opt2->Validation O2A Use truncated or minimized sequences O2B Introduce targeted mutations O2C Use modified nucleotides or amino acids End Specificity Enhanced Validation->End V1 Test against a panel of related targets V2 Use orthogonal methods (e.g., BLI, SPR, ITC)

Troubleshooting Guides & FAQs

Here are common questions and solutions structured for your support center.

Q1: Our reagent shows high background binding to non-target proteins. How can we reduce this?

  • Potential Cause: Non-specific electrostatic or hydrophobic interactions.
  • Solution:
    • Optimize Buffer Conditions: Increase the salt concentration (e.g., 150-500 mM NaCl) to shield non-specific electrostatic interactions. Add non-ionic detergents (e.g., 0.01-0.1% Tween-20) to reduce hydrophobic binding.
    • Use Blocking Agents: Include high concentrations of inert proteins (e.g., BSA) or non-specific nucleic acids (e.g., salmon sperm DNA, tRNA) during incubation steps to compete off non-specific binders [1].
    • Increase Stringency: Make washing buffers more stringent (e.g., higher salt, mild detergents) and increase the number or duration of wash steps.

Q2: The reagent binds to closely related targets in the same protein family. How can we improve selectivity?

  • Potential Cause: The reagent recognizes a common epitope or domain shared among family members.
  • Solution:
    • Counter-Selection: If possible, re-select or screen your reagent in the presence of the off-target proteins. This negative pressure enriches for binders that discriminate between the target and its closest relatives [1].
    • Epitope Mapping & Engineering: Identify the binding region. If it's a linear epitope within a conserved domain, it may be impossible to achieve specificity. In this case, look for reagents that bind to a unique, non-conserved region or a complex 3D structure (quaternary epitope) specific to your target [2].
    • Use Truncated Variants: For aptamers or antibodies, a minimized, optimized sequence often has higher specificity than the full-length parent molecule [1].

Q3: The binding affinity is weak, leading to poor signal-to-noise ratios.

  • Potential Cause: Slow on-rate or fast off-rate kinetics.
  • Solution:
    • Re-evaluate Selection Method: Consider methods that directly select for slow off-rates, such as NECEEM (Non-equilibrium capillary electrophoresis of equilibrium mixtures) or the use of SOMAmer (Slow Off-rate Modified Aptamer) technology, which incorporates modified nucleotides to enhance hydrophobic interactions and affinity [1].
    • Avidity Effects: Convert a monovalent reagent into a multivalent one. For example, dimerizing an antibody or aptamer can significantly enhance functional affinity (avidity) by allowing multiple simultaneous interactions with the target.

Experimental Protocols for Validation

After implementing optimization strategies, rigorous validation is crucial. The table below summarizes key parameters and methods.

Parameter to Assess Description Recommended Experimental Methods
Binding Affinity (Kd) Measures the strength of the interaction. A lower Kd indicates higher affinity. Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC) [1]
Specificity / Selectivity The ability to distinguish the target from other similar molecules. ELISA, Western Blot, or Pull-down assays against a panel of related off-target proteins [3]
Kinetics (k_on, k_off) The rate of association (k_on) and dissociation (k_off). A slow k_off is key for high affinity. SPR, BLI [1]
Limit of Detection (LOD) The lowest target concentration that can be reliably detected. Serial dilution of the target in a relevant buffer or matrix, followed by dose-response curve analysis [1]
Detailed Protocol: Validating Specificity via Western Blot

This is a classic method to confirm your reagent binds only to the intended target.

  • Sample Preparation: Lyse cells or tissues expressing your target and key off-target proteins. Include a negative control (e.g., cells where the target gene is knocked out).
  • Gel Electrophoresis: Load equal amounts of protein from each lysate onto an SDS-PAGE gel and separate by molecular weight.
  • Membrane Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.
  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific binding.
  • Primary Incubation: Incubate the membrane with your optimized "this compound" reagent at the determined optimal concentration in blocking buffer for 1-2 hours.
  • Washing: Wash the membrane 3-4 times for 5-10 minutes each with TBST to remove unbound reagent.
  • Detection: Incubate with an appropriate secondary detection reagent (e.g., HRP-conjugated antibody), wash again, and develop with chemiluminescent substrate. A specific reagent will produce a single band at the expected molecular weight only in the target lane.

Key Takeaways for Researchers

  • Specificity is Multi-factorial: It is influenced by assay conditions, reagent design, and target complexity. A holistic approach to troubleshooting is necessary.
  • Validation is Non-Negotiable: Always use multiple orthogonal methods (e.g., BLI + Western Blot) to confirm specificity, especially for a poorly characterized reagent.
  • Chemical Modification is Powerful: For nucleic acid-based reagents like aptamers, incorporating modified nucleotides (e.g., in SOMAmer technology) can dramatically enhance both affinity and specificity by introducing more diverse chemical interactions [1].

References

Why is Predicting Oxaliplatin Response Difficult?

Author: Smolecule Technical Support Team. Date: February 2026

A key challenge is that conventional organoid culture conditions can induce significant resistance to Oxaliplatin, making in vitro drug-response predictions inaccurate compared to clinical outcomes [1]. Research indicates the culture medium composition can suppress apoptosis (programmed cell death) in the organoids, a key mechanism for Oxaliplatin's effect. One identified cause is the protein Clusterin, an apoptosis inhibitor, which demonstrates a significant correlation with this induced drug resistance [1].

Troubleshooting Guide: Improving Prediction Accuracy

Troubleshooting Step Key Action Rationale & Expected Outcome
1. Evaluate Culture Conditions Review and modify the components of your organoid culture medium (ORG). Standard ORG medium contains factors that can increase oxaliplatin resistance. Modifying it is crucial for accurate prediction [1].
2. Use a Modified Medium Implement the modified medium condition identified in recent studies. This new condition reduces culture-induced resistance, restoring the correlation between organoid drug response and clinical results [1].
3. Analyze Apoptosis Markers Monitor molecular markers like cleaved PARP and cleaved Caspase-3. In resistant conditions, levels of these apoptosis markers show minimal change after oxaliplatin treatment. Improved conditions should increase their presence [1].
4. Investigate Clusterin Check for Clusterin expression in your organoid cultures. Clusterin is linked to apoptosis inhibition and cell survival under standard ORG medium. Its role should be mitigated in the optimized setup [1].

Experimental Protocol for Modified Medium Screening

This methodology is adapted from current research to address oxaliplatin prediction challenges [1]:

  • Culture Setup: Culture patient-derived APC mutant colorectal cancer (CRC) organoids in parallel using both traditional organoid medium (ORG) and the newly developed modified medium.
  • Drug Treatment: Treat the organoids with a dose range of Oxaliplatin.
  • Viability Assessment: Perform cell viability assays (e.g., high-throughput screening) post-treatment to calculate the half-maximal inhibitory concentration (IC50) and the area under the dose-response curve (AUC).
  • Model Validation: Compare the IC50 and AUC values between the two media conditions. The modified medium should result in a significantly lower IC50 and AUC for oxaliplatin-sensitive organoids, improving the correlation with clinical drug response.
  • Mechanistic Confirmation (Optional): Validate the effect by quantifying apoptosis markers (cleaved PARP, cleaved Caspase-3) via Western blotting. Successful modification should show increased levels of these markers post-oxaliplatin treatment in the modified medium compared to the standard ORG medium.

Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow and the molecular mechanism behind the culture-induced resistance.

G Start Start: CRC Patient Sample A Establish PDOs in Two Media Start->A B Standard ORG Medium A->B C New Modified Medium A->C D Dose with Oxaliplatin B->D C->D E1 High Viability (False Resistance) D->E1 E2 Low Viability (Accurate Response) D->E2 F1 Inaccurate Prediction E1->F1 F2 Accurate Prediction E2->F2

Diagram 1: Experimental workflow for optimizing oxaliplatin response prediction in patient-derived organoids (PDOs).

G A Standard ORG Medium B Induces Clusterin Expression A->B C Inhibition of Apoptosis B->C D High Cell Survival Despite Oxaliplatin C->D E Inaccurate High IC50/AUC Values D->E X Modified Medium Y Reduces Clusterin Impact X->Y Z Normal Apoptosis Activation Y->Z W Cell Death Proportional to Oxaliplatin Sensitivity Z->W V Accurate Low IC50/AUC for Sensitive PDOs W->V

Diagram 2: Molecular mechanism of culture-induced oxaliplatin resistance and the solution.

References

How to Approach APcK110 Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

In the absence of specific data for APcK110, your stability study should be designed to systematically understand how environmental factors affect your product over time. The goal is to establish recommended storage conditions, a re-test period, and shelf life [1].

The table below outlines the core stability study types as described in the ICH Q1 guidance, which serves as the international standard.

Study Type Purpose General Conditions (Drug Substance) Minimum Data Period at Submission
Long-Term Testing To assess stability under proposed storage conditions and establish shelf life/re-test period. e.g., 25°C ± 2°C / 60% RH ± 5% RH 12 months
Intermediate Testing To supplement data when "significant change" occurs at the accelerated condition. e.g., 30°C ± 2°C / 65% RH ± 5% RH 6 months
Accelerated Testing To assess the effect of short-term excursions and evaluate "significant change". e.g., 40°C ± 2°C / 75% RH ± 5% RH 6 months

> Important Note: The conditions in the table are examples for a general drug substance. The specific storage conditions (temperature, humidity, light) for your this compound study must be scientifically justified based on the nature of your product and its intended storage environment [1].

Recommended Experimental Workflow

You can use the following workflow to design your own stability study for this compound. This process visualizes the key stages from design to specification setting.

Start Define Study Objective & Stability Protocol A Batch Selection & Package & Label Samples Start->A B Place Samples in Stability Chambers A->B C Withdraw Samples at Pre-set Timepoints B->C D Analyze Samples (Physical, Chemical, Microbiological) C->D E Collect & Evaluate Data Establish Shelf-life/Specifications D->E End Report & Implement Stability Profile E->End

Detailed Methodologies for Key Experiments

The workflow's "Analyze Samples" step involves specific tests. The table below outlines potential parameters and methods you should consider for a comprehensive stability profile of this compound.

Test Category Specific Parameters to Assess Potential Analytical Methods
Physical Appearance (color, clarity), solubility, moisture content, crystallinity Visual inspection, HPLC, Karl Fischer titration, XRPD
Chemical Purity, assay (potency), degradation products, related substances HPLC, LC-MS, GC
Microbiological Bioburden, sterility (if applicable), endotoxin levels Microbial enumeration tests, LAL test

Finding Specific Information

To obtain the specific data that is currently unavailable, I suggest the following actions:

  • Consult Regulatory Sources: Carefully review the latest ICH Q1 guidance document for the most detailed and authoritative framework on stability testing [1].
  • Search Scientific Literature: Conduct a thorough search in scientific databases (e.g., PubMed, Google Scholar) for research articles on the stability of similar compounds or the this compound molecule itself.
  • Contact Manufacturers: If this compound is a commercially available material, reach out to the manufacturer or supplier directly, as they may have proprietary stability data they can share.

References

APcK110 vs. Cytarabine: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature APcK110 (Investigational) Cytarabine (Established Therapy)
Drug Class Targeted Therapy (Tyrosine Kinase Inhibitor) [1] Cytotoxic Chemotherapy (Antimetabolite) [2] [3]
Primary Target Kit receptor (c-KIT) and its downstream pathways (STAT, Akt) [1] DNA synthesis (incorporated into DNA during the S-phase) [2]
Key Mechanisms Inhibits phosphorylation of Kit, Stat3, Stat5, Akt; induces caspase-dependent apoptosis [1] Disrupts DNA synthesis and function, leading to cell death [2]
Efficacy In Vitro Potently inhibited proliferation of AML cell lines (OCI/AML3, HMC1.2) and primary AML blasts; was more potent than imatinib/dasatinib and at least as potent as cytarabine in OCI/AML3 cells [1] Efficacy is dose-dependent; forms the backbone of many combination regimens (e.g., "7+3") [3]
Efficacy In Vivo Significantly prolonged survival in an OCI/AML3 mouse xenograft model compared to placebo (P=.02) [4] Well-established clinical efficacy across different AML subtypes and settings [3]
Effect on Normal Cells Did not affect proliferation of normal colony-forming cells in clonogenic assays [1] Myelosuppressive; significantly affects normal blood cell production [2] [3]
Clinical Status Pre-clinical (Not yet evaluated in human trials) [1] [4] Standard of care; widely used for both intensive and low-intensity therapy [3]

Detailed Experimental Data & Protocols

For research reproducibility, here are the key methodologies from the cited studies.

In Vitro Proliferation and Apoptosis Assays [1]
  • Cell Lines Used: HMC1.2 (mastocytosis, harboring KIT V560G and D816V mutations), OCI/AML3 (AML, wild-type KIT but SCF-responsive).
  • Proliferation Assay: Cells were treated with increasing doses of this compound, imatinib, dasatinib, or cytarabine. Cell proliferation was measured using the MTT assay.
  • Apoptosis Assay: Apoptosis induction was confirmed by detecting the cleavage of caspase-3 and PARP via Western blotting.
  • Signaling Pathway Analysis: Inhibition of Kit and its downstream targets (Stat3, Stat5, Akt) was assessed by measuring their phosphorylation status using Western blotting after this compound treatment.
In Vivo Xenograft Mouse Model [4]
  • Animal Model: NOD-SCID mice.
  • Study Workflow: The following diagram illustrates the key steps of the in vivo experiment:

workload Start Start: 8-week-old NOD-SCID mice A Sub-lethal whole-body radiation (30 cGy) Start->A B IV injection of OCI/AML3 cells (Day 0) A->B C Randomization (Day 10) B->C D1 Treatment Group: IP this compound (500 nM) every other day C->D1 D2 Control Group: IP PBS every other day C->D2 E Endpoint: Monitor survival Perform necropsy & histology D1->E D2->E

Key Signaling Pathway of this compound

This compound primarily targets the Kit receptor. The diagram below summarizes this core signaling pathway and the drug's mechanism.

kit_pathway SCF Stem Cell Factor (SCF) Kit Kit Receptor SCF->Kit Activates Downstream Downstream Pathways Kit->Downstream Phosphorylates This compound This compound This compound->Kit Inhibits BiologicalEffects Proliferation Cell Survival Downstream->BiologicalEffects

Key Insights for Researchers

  • Therapeutic Rationale: this compound represents a targeted strategy, especially relevant for AML subtypes with KIT mutations or Kit receptor overexpression, potentially offering a more selective treatment option than broad cytotoxic agents [1].
  • Combination Potential: Cytarabine's established role and this compound's distinct mechanism suggest potential for combination therapy, which remains an area for future investigation [1] [3].
  • Clinical Translation Note: While this compound shows compelling pre-clinical data, its efficacy and safety in humans are unknown. Further evaluation in toxicology and clinical studies is warranted [4].

References

APcK110 in vivo mouse model validation

Author: Smolecule Technical Support Team. Date: February 2026

APcK110 In Vivo Model Validation

The key study demonstrates that this compound, a novel kit inhibitor, has anti-leukemic activity in a xenograft mouse model of Acute Myeloid Leukemia (AML) [1].

Experimental Aspect Details
Cell Line OCI/AML3 cells [1]
Mouse Model NOD-SCID mice (immunodeficient) [1]
Disease Model Myelomonocytic AML [1]
Treatment Schedule Intraperitoneal (IP) injection, every other day [1]
Key Efficacy Result Significantly extended survival of treated mice compared to PBS-control (p=0.02) [1]

Experimental Protocol for the Xenograft Model

The methodology from the study can be summarized as follows [1]:

  • Mouse Preparation: NOD-SCID mice received sub-lethal whole-body radiation.
  • Disease Engraftment: OCI/AML3 human leukemia cells were administered intravenously to establish the disease.
  • Treatment Initiation: Treatment with this compound or a phosphate-buffered saline (PBS) control began ten days after the introduction of the cancer cells.
  • End Point: Survival of the mice was the primary metric, analyzed using Kaplan-Meier estimates.

Mechanism of Action and Experimental Workflow

The search results confirm that this compound is a inhibitor of the Kit receptor tyrosine kinase. Constitutive activation of Kit is known to contribute to the pathogenesis of AML, and targeting it induces apoptosis and inhibits proliferation in AML cells [1]. The diagram below illustrates the proposed mechanism and the in vivo experimental workflow.

G Kit Receptor Kit Receptor Cell Proliferation Cell Proliferation Kit Receptor->Cell Proliferation Promotes Apoptosis Apoptosis Kit Receptor->Apoptosis Inhibits This compound This compound This compound->Kit Receptor Inhibits Kit Inhibition Kit Inhibition Constitutive Activation Constitutive Activation Constitutive Activation->Kit Receptor In AML Kit Inhibition->Cell Proliferation Decreases Kit Inhibition->Apoptosis Induces

References

Efficacy Comparison of APcK110 in AML Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key experimental findings for APcK110 compared to other Kit inhibitors.

Compound Experimental Model Key Efficacy Findings Reference
This compound Primary AML blasts (clonogenic assay) Inhibited blast colony-forming cell proliferation in primary samples; showed little effect on normal colony-forming cells. [1] [2] Faderl et al., Cancer Res (2009)
This compound Cell lines (OCI/AML3, HMC1.2) More potent inhibition of OCI/AML3 proliferation than imatinib or dasatinib; at least as potent as cytarabine. [1] [2] Faderl et al., Cancer Res (2009)
This compound AML Xenograft Mouse Model (OCI/AML3) Significantly extended survival of treated mice compared to PBS control (p=0.02). [3] [4] [5] Faderl et al., Invest New Drugs (2011)
Imatinib Clinical Trial (c-Kit+ relapsed AML) Used in a phase 1 trial with daunorubicin and cytarabine; clinical efficacy data not specified in available results. [3] [6] Advani et al., Blood (2008)

Experimental Protocols for Key Studies

To help you evaluate and potentially replicate these findings, here are the detailed methodologies from the core publications.

  • 1. Primary Blast Clonogenic Assay [1] [2]

    • Source: Primary marrow samples from 12 AML patients and 5 healthy volunteers.
    • Cell Culture & Treatment: Primary AML blasts were cultured in a clonogenic assay. They were treated with This compound to test its effect on blast proliferation.
    • Control: The proliferation of normal colony-forming cells from healthy donors was also assessed for comparison.
    • Outcome Measurement: The number of blast colonies was counted after exposure to this compound to determine the inhibition of proliferation.
  • 2. In Vivo Xenograft Model [3] [4] [5]

    • Animals: NOD-SCID mice.
    • Disease Model: Mice were subjected to sub-lethal whole-body radiation (30 cGy) and then intravenously injected with 1x10^5 OCI/AML3 cells.
    • Treatment Protocol: Ten days post-leukemia injection, mice were administered either 500 nM this compound or a PBS control intraperitoneally every other day.
    • Primary Endpoint: Survival was tracked and analyzed using Kaplan-Meier estimates from the day of the first injection until death.

Mechanism of Action and Signaling Pathway

This compound is a novel small-molecule inhibitor that targets the Kit receptor tyrosine kinase. Its mechanism of action involves inhibiting key signaling pathways that drive cell proliferation and survival in AML. [1] [2]

The following diagram illustrates how this compound targets the Kit receptor and its downstream signaling cascade.

fascia cluster_downstream Inhibited Downstream Targets SCF Stem Cell Factor (SCF) Kit Kit Receptor SCF->Kit Phosphorylation Kit Phosphorylation Kit->Phosphorylation This compound This compound Inhibitor This compound->Kit Apoptosis Induced Apoptosis This compound->Apoptosis Downstream Downstream Pathways Phosphorylation->Downstream Stat3 Stat3 Downstream->Stat3 Stat5 Stat5 Downstream->Stat5 Akt Akt Downstream->Akt Survival Cell Survival & Proliferation ApoptosisMarkers (Cleavage of Caspase-3 & PARP) Apoptosis->ApoptosisMarkers Stat3->Survival Stat5->Survival Akt->Survival

Conclusion and Research Context

  • Efficacy: this compound effectively inhibits proliferation and induces apoptosis in AML cell lines and, crucially, in primary patient blasts, while showing a favorable profile by sparing normal colony-forming cells. [1] [2]
  • In Vivo Validation: Its activity translates to a significant survival benefit in an animal model of AML, strengthening its potential therapeutic value. [3] [4]
  • Broader Relevance: It's important to note that this compound's activity is not limited to AML with mutant KIT. It is also effective in SCF-responsive AML cells with wild-type KIT, which represents a much larger patient population. [1] [4] This suggests its potential utility could extend beyond just the core-binding factor leukemia subset.

References

Comparative Inhibitor Profiling for KIT D816V

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on the activity of various inhibitors against KIT D816V, primarily from cell-based assays.

Inhibitor / Compound Model / Cell Line Key Experimental Finding (IC₅₀) Primary Reference
PKC412 (Midostaurin) HMC-1.2 cells (KIT D816V & V560G) 50-250 nM [1]
PKC412 (Midostaurin) Primary neoplastic mast cells (KIT D816V) Growth inhibition observed [1]
AMN107 HMC-1.2 cells (KIT D816V & V560G) Less potent than PKC412 in D816V+ cells [1]
AMN107 Ba/F3 cells with inducible KIT D816V Less potent than PKC412 [1]
Ellipticine derivatives Purified KIT kinase domains Inhibits wild-type and D816V c-Kit with comparable potency via ATP competition [2]
Dasatinib c-Kit/D816V expressing Ba/F3 cells Inhibits the D816V mutant [3]
Imatinib c-Kit/D816V expressing cells Resistance / Fails to block tyrosine kinase activity [1] [3]

Experimental Models and Protocols

The data in the table above was generated using specific experimental models and methodologies crucial for interpreting the results.

  • Cell Lines Used:

    • HMC-1.2: A human mast cell leukemia line harboring both V560G and D816V KIT mutations [4]. This is a common but genetically complex model.
    • HMC-1.3: A CRISPR/Cas9-engineered subline of HMC-1.2 where the V560G mutation has been reverted, leaving a mono-allelic D816V KIT mutation. This is considered a more accurate model for most systemic mastocytosis cases [4].
    • Ba/F3 Cells: An murine pro-B cell line engineered to express mutant KIT (e.g., inducible KIT D816V). Its survival and proliferation become dependent on KIT signaling, providing a clean system to test inhibitor efficacy [1] [3].
  • Primary Cell Assays: Studies also use primary neoplastic mast cells isolated from patients with systemic mastocytosis to confirm findings in a more clinically relevant context [1].

  • Key Methodologies:

    • Cell Growth Inhibition (IC₅₀): Cells are cultured with serially diluted inhibitors. After a set time (e.g., 72 hours), cell viability is measured using assays like MTT or CyQuant, and the concentration that inhibits growth by 50% (IC₅₀) is calculated [1].
    • Apoptosis Assays: Treated cells are stained with Annexin V/propidium iodide and analyzed by flow cytometry to determine if growth inhibition is due to cell death [1].
    • Western Blotting: Used to confirm the inhibition of the KIT pathway itself. Cell lysates are probed with antibodies against phosphorylated (active) KIT and its key downstream signaling molecules (e.g., phospho-STAT5, phospho-ERK, phospho-AKT) to demonstrate target engagement [4].
    • Colony Formation Assays: Cells are treated with inhibitors and cultured in semi-solid media to assess their ability to form colonies over 1-2 weeks, testing the inhibitors' effects on long-term clonogenic survival [4].

KIT D816V Signaling and Inhibitor Mechanism

The following diagram illustrates the constitutive activation of KIT D816V and the signaling pathways it activates, which are targeted by inhibitors.

kit_pathway cluster_wt Normal Signaling KIT_WT Wild-Type KIT Downstream Downstream Signaling Pathways KIT_WT->Downstream Transient Activation SCF SCF Ligand SCF->KIT_WT Binding KIT_D816V KIT D816V Mutant NoLigand Ligand-Independent Dimerization & Activation KIT_D816V->NoLigand Inhibitors PKC412, AMN107, Dasatinib Ellipticine derivatives KIT_D816V->Inhibitors NoLigand->Downstream Constitutive Activation CellOutput Cell Survival Proliferation Colony Formation Downstream->CellOutput

The KIT D816V mutation causes constitutive, ligand-independent activation of the receptor, leading to continuous signaling through key pathways like STAT5, PI3K/AKT, and RAS/ERK that drive cell survival and proliferation [5] [3]. The inhibitors discussed act primarily by competing with ATP in the kinase domain, blocking its enzymatic activity and shutting down these oncogenic signals [2] [1].

Key Research Considerations

For robust experimental design, keep these points in mind:

  • Model Selection Matters: Data from HMC-1.2 cells (double mutant) may not fully translate to cells with only the D816V mutation. The engineered HMC-1.3 line or Ba/F3 models may provide more specific and reliable results for D816V-targeted studies [4].
  • Combination Therapies: Drug cooperativity has been observed. For example, PKC412 can cooperate with AMN107 and cladribine in producing growth inhibition in HMC-1 cells, though synergistic effects may be more pronounced in cells lacking the D816V mutation [1].
  • Beyond KIT Inhibition: The oncogenic effects of KIT D816V can be amplified by cooperating mutations in genes like NRAS [6]. Furthermore, D816V mutant signaling can bypass normal regulatory dependencies, such as the requirement for Src family kinases, which may contribute to its transforming potential and affect therapeutic strategies [3].

References

Quantitative Data from the AML Xenograft Model

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental data demonstrating the survival benefit of APcK110 in a mouse model of Acute Myeloid Leukemia (AML) [1] [2] [3].

Assessment Parameter This compound-Treated Group Control (PBS) Group Statistical Significance
Survival Significantly extended Baseline for comparison ( p = 0.02 )
Tumor Development All mice developed AML All mice developed AML Not Significant (Model Success)
Model Histology Myelomonocytic AML Myelomonocytic AML Not Significant (Model Success)

Detailed Experimental Protocol

The anti-leukemic activity of this compound was evaluated in vivo using the following methodology [1] [2] [3].

  • Step 1: Mouse Model Preparation

    • Mouse Strain: NOD-SCID (Non-Obesc Diabetic-Severe Combined Immunodeficient) mice were used. These mice are immunodeficient to prevent rejection of human cells [4] [5] [6].
    • Conditioning: Mice received sub-lethal whole-body radiation before cell injection. This further suppresses the mouse's residual immune system and creates a niche for the engraftment of leukemia cells.
  • Step 2: Leukemia Model Establishment

    • Cell Line: Human OCI/AML3 leukemia cells were used.
    • Engraftment: Cells were injected intravenously to mimic the systemic nature of leukemia.
  • Step 3: Dosing Regimen

    • Treatment Initiation: this compound or PBS (control) administration began 10 days after leukemia cell injection.
    • Dosing Route: this compound was delivered intraperitoneally.
    • Schedule: Dosing occurred every other day.
    • Endpoint: The study used survival as the primary endpoint to assess efficacy.

The workflow of this experiment is illustrated below.

Start Start Experiment MousePrep Mouse Model Preparation Start->MousePrep LeukemiaInit Leukemia Model Establishment MousePrep->LeukemiaInit NOD-SCID mice Sub-lethal irradiation Treatment Treatment Phase LeukemiaInit->Treatment IV injection of OCI/AML3 cells Assessment Outcome Assessment Treatment->Assessment 10 days later IP this compound/PBS every other day Result Result: Survival Extended Assessment->Result Kaplan-Meier analysis p = 0.02

Context for Your Comparison Guide

Based on the search results, here is key context for your objective comparison.

  • Mechanism of Action: this compound is a novel inhibitor of the Kit receptor tyrosine kinase [1] [2]. Constitutive activation of Kit is implicated in the pathogenesis of AML, and targeting it is a recognized therapeutic strategy.
  • Strengths of the Data: The data provides a clear in vitro to in vivo translation, showing this compound has pro-apoptotic and anti-proliferative activity not just in cell lines, but also in a live animal model that recapitulates the disease [1].
  • Limitations for Comparison: The main challenge for your guide is that the search results do not contain head-to-head experimental data comparing this compound with other Kit inhibitors like imatinib. The provided data only supports its efficacy versus a control.
  • Xenograft Model Choice: The study used a Cell Line-Derived Xenograft (CDX) model [5]. It's worth noting that Patient-Derived Xenograft (PDX) models are often considered more clinically relevant as they better retain the genetic and histological features of the original human tumor [4] [6].

References

APcK110 Kinase Selectivity Profile & Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

APcK110 was primarily developed as a novel inhibitor of Kit (c-KIT), a receptor tyrosine kinase. Its selectivity was profiled through a primary high-throughput screen against a panel of 240 human kinases [1].

The table below summarizes the key kinases inhibited by this compound based on this screening data [1]:

Kinase Target Inhibition Note
Kit (wild-type) Primary target [1].
KIT (D816V mutant) Primary target; this is a common activating mutation in certain leukemias [1].
TGFBR2 Off-target inhibition [1].
MEK2 Off-target inhibition [1].
p38 gamma Off-target inhibition [1].
RET Off-target inhibition [1].
MEK4 Off-target inhibition [1].
MAP4K5 Off-target inhibition [1].
MAP4K4 Off-target inhibition [1].
Aurora Kinase B Off-target inhibition [1].
PKC alpha Off-target inhibition [1].

The following diagram illustrates the signaling pathway of Kit and the points where this compound exerts its inhibitory effect, based on experimental findings from the study [1]:

kit_pathway SCF SCF Kit Kit SCF->Kit Binds Phosphorylation Phosphorylation Kit->Phosphorylation Activates This compound This compound This compound->Kit Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Stat3 Stat3 Phosphorylation->Stat3 Downstream Signaling Stat5 Stat5 Phosphorylation->Stat5 Downstream Signaling Akt Akt Phosphorylation->Akt Downstream Signaling Survival Survival Stat3->Survival Promotes Proliferation Proliferation Stat3->Proliferation Promotes Stat5->Survival Promotes Stat5->Proliferation Promotes Akt->Survival Promotes Akt->Proliferation Promotes

Performance Comparison with Alternative Inhibitors

The same study compared the potency of this compound with other Kit inhibitors, specifically imatinib and dasatinib, in cellular models. The experimental data below is derived from cell proliferation and survival assays (MTT assays) conducted in the SCF-responsive OCI/AML3 cell line [1].

Inhibitor Relative Potency in OCI/AML3 Cells (vs. This compound) Key Experimental Findings [1]
This compound Baseline (most potent) More potent inhibitor of OCI/AML3 proliferation than imatinib and dasatinib.
Imatinib Less potent Clinically used Kit inhibitor; used as a comparator in the study.
Dasatinib Less potent Clinically used Kit inhibitor; used as a comparator in the study.
Cytarabine At least as potent Standard chemotherapy drug; this compound was at least as potent as cytarabine in the tested model.

Detailed Experimental Protocols

The key experiments cited in the comparative data for this compound were conducted as follows:

  • Kinase Selectivity Profiling: The primary screen was performed by Ambit Biosciences using a competitive binding assay against a T7-bacteriophage library displaying 240 human kinases. This compound was tested at a concentration of 10 μmol/L. In this assay, kinases that bind to a immobilized ligand matrix can be competitively displaced by the test compound; the reduction in phage-bound kinase indicates inhibition [1].

  • Cell Proliferation and Survival Assay (MTT Assay): The potency of this compound in cell lines was determined using an MTT-based cell proliferation/cytotoxicity assay. Cells were plated and treated with a dose range of the inhibitor. After the incubation period, cell viability was measured. The data was used to demonstrate that this compound inhibits proliferation in a dose-dependent manner and to compare its potency directly against other inhibitors [1].

  • Mechanism of Action Analysis: To confirm the on-target effect and understand the downstream consequences, researchers performed immunoblotting (Western blot) analysis. They measured the inhibition of phosphorylation of Kit and its key downstream signaling proteins (Stat3, Stat5, Akt). Induction of apoptosis was confirmed by detecting the cleavage of caspase-3 and PARP, which are hallmark biochemical events in apoptotic cells [1].

A Guide to Modern Kinase Inhibitor Profiling

The available data for this compound comes from a single, targeted selectivity screen. For a modern and comprehensive assessment, you should be aware of current best practices:

  • Comprehensive Panels: Current state-of-the-art profiling often uses larger panels. Recent studies profile inhibitors against ~255 biochemical kinase assays to thoroughly map selectivity [2].
  • Cellular Profiling: Beyond biochemical assays, profiling on panels of ~134 cancer cell lines can identify cellular selectivity and discover new potential biomarkers for drug response [2].
  • Commercial Systems: While the specific "Kinase Selectivity Profiling System—General Panel" from Promega (with 24 kinases) is discontinued, it represents the type of tool available for standardized screening [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

349.12265492 g/mol

Monoisotopic Mass

349.12265492 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Faderl S, Bueso-Ramos C, Liu Z, Pal A, Bornmann W, Ciurea DV, Harris D, Hazan-Halevy I, Kantarjian HM, Estrov Z. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model. Invest New Drugs. 2011 Oct;29(5):1094-7. doi: 10.1007/s10637-010-9459-6. Epub 2010 Jun 3. PubMed PMID: 20517635.

Explore Compound Types